Product packaging for acetic acid(Cat. No.:CAS No. 1563-80-0)

acetic acid

Cat. No.: B032295
CAS No.: 1563-80-0
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-OUBTZVSYSA-N
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Description

Acetic acid is a fundamental organic compound and a critical reagent with extensive utility across biological, biochemical, and chemical research. As a primary component of vinegar, it serves as a classic model compound in metabolic studies, particularly in investigating the pathways of fatty acid synthesis and oxidation. In the laboratory, its most prominent application is as a key ingredient in buffer solutions; the acetate buffer system (this compound/sodium acetate) is indispensable for maintaining a stable acidic pH environment (typically around pH 4.5-5.5) in numerous procedures, including enzymatic assays, protein crystallography, and immunohistochemistry. Furthermore, glacial this compound (highly concentrated form) is a vital solvent and a proficient catalyst in organic synthesis, frequently employed in esterification, halogenation, and nitration reactions. Its mechanism of action is multifaceted: as a weak acid, it donates a proton (H⁺), modulating the pH of its environment, which can influence protein structure, enzyme activity, and ionization states of other molecules. Beyond its role as a simple acid, it acts as a precursor for the biosynthesis of acetyl coenzyme A (acetyl-CoA), a central metabolite in carbohydrate and lipid metabolism. This product is presented in high-purity grades to ensure reproducibility and reliability in sensitive research applications, from molecular biology to analytical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2 B032295 acetic acid CAS No. 1563-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79562-15-5, 1563-80-0
Record name ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid-2-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthesis Methodologies for Acetic Acid

Chemical Synthesis Pathways and Catalytic Mechanisms

The industrial production of acetic acid is dominated by several key chemical synthesis routes, each with distinct catalytic mechanisms and operating conditions. These pathways primarily involve the carbonylation of methanol (B129727) and the oxidation of hydrocarbons, which have been refined over decades to improve efficiency, selectivity, and economic viability.

Methanol Carbonylation Processes

Methanol carbonylation has become the most prominent method for this compound synthesis, accounting for the majority of global production. chemcess.comnjangyang.com This preference is due to the high selectivity and efficiency of the processes. The fundamental reaction involves the insertion of a carbon monoxide molecule into methanol. portfolio-pplus.com Three major industrial processes have been developed based on different metal catalysts: the rhodium-catalyzed Monsanto process, the iridium-catalyzed Cativa process, and the earlier cobalt-catalyzed BASF process. researchgate.net

First commercialized by Monsanto in 1970, this process became the dominant method for this compound production for many years. portfolio-pplus.com It utilizes a rhodium-based catalyst system in a homogeneous liquid phase.

The active catalytic species is the square-planar rhodium(I) complex, cis-[Rh(CO)₂I₂]⁻. rsc.org The catalytic cycle, as detailed by mechanistic studies, involves several key steps: whiterose.ac.ukmdpi.com

Oxidative Addition: Methyl iodide (CH₃I), formed in situ from methanol and hydrogen iodide, undergoes oxidative addition to the Rh(I) center. This step forms a six-coordinate Rh(III) acetyl complex, [CH₃Rh(CO)₂I₃]⁻.

Migratory Insertion: A carbonyl ligand migrates and inserts into the rhodium-methyl bond, forming an acetyl group.

CO Coordination: A molecule of carbon monoxide from the reaction medium coordinates to the rhodium center to regenerate a six-coordinate complex.

Reductive Elimination: The final step is the reductive elimination of acetyl iodide (CH₃COI), which regenerates the initial cis-[Rh(CO)₂I₂]⁻ catalyst. The acetyl iodide is then hydrolyzed to produce the final product, this compound.

The rate of the reaction is typically independent of carbon monoxide pressure and methanol concentration but shows a first-order dependence on the concentrations of both rhodium and the iodide promoter. whiterose.ac.uk

Innovations in the Monsanto process have focused on improving catalyst stability and reducing the high water concentration (around 10% wt) traditionally required, which increases purification costs. rsc.org A significant advancement was the use of iodide salt promoters, such as lithium iodide. These promoters enhance catalyst stability at lower water concentrations, leading to substantial cost savings in the product separation stage. whiterose.ac.ukscispace.com

In the late 1990s, BP Chemicals commercialized the Cativa process, which uses an iridium-based catalyst system. portfolio-pplus.com This process has largely supplanted the Monsanto process due to its higher efficiency, greater stability, and ability to operate at lower water concentrations, making it a greener and more economical alternative. wikipedia.org

The active catalyst is an iridium complex, [Ir(CO)₂I₂]⁻, and the catalytic cycle is broadly similar to the Monsanto process. However, a key difference and advancement lies in the use of promoters. While the Monsanto process is poisoned by iodide salts, the Cativa process is significantly accelerated by neutral promoter species, including carbonyl complexes of ruthenium, rhenium, and osmium, or simple iodides of zinc, indium, and gallium. acs.orgresearchgate.net Ruthenium complexes such as [Ru(CO)₃I₂]₂ are particularly effective. researchgate.net

Developed by BASF in 1960, this was the first commercial-scale methanol carbonylation process. portfolio-pplus.comlookchem.com It utilizes a cobalt catalyst, typically in the form of cobalt(II) iodide (CoI₂), and requires significantly harsher operating conditions than the later rhodium and iridium-based processes. ijcce.ac.ir The process operates at high temperatures (around 230-250°C) and extremely high pressures (up to 680 bar). lookchem.comijcce.ac.ir

The proposed reaction mechanism involves the formation of tetracarbonylhydridocobalt (HCo(CO)₄) and hydrogen iodide from the initial cobalt iodide. lookchem.com The hydrogen iodide reacts with methanol to form methyl iodide, which is the active methylating agent. ijcce.ac.ir The key intermediate, CH₃Co(CO)₄, is formed from the reaction of methyl iodide with the cobalt carbonyl hydride. lookchem.com Following CO insertion and subsequent hydrolysis, this compound is produced, and the cobalt catalyst is regenerated. lookchem.com

The BASF process exhibits lower selectivity compared to its successors. The selectivity to this compound is approximately 90% based on methanol and 70% based on carbon monoxide. lookchem.comijcce.ac.ir The process yields a number of byproducts, including methane (B114726) and acetaldehyde (B116499). ijcce.ac.irresearchgate.net Due to the severe conditions and lower selectivity, this process has been largely replaced by the Monsanto and Cativa technologies.

Interactive Table: Comparison of Methanol Carbonylation Processes

ProcessCatalystPromoterTemperature (°C)PressureSelectivity (based on CH₃OH)Key Features
BASFCobalt (CoI₂)Iodide~230-250~680 bar~90%First commercial process; requires harsh conditions. lookchem.comijcce.ac.ir
MonsantoRhodium (cis-[Rh(CO)₂I₂]⁻)Iodide salts (e.g., LiI)150–20030–60 bar>99%Milder conditions than BASF; innovations allow lower water content. portfolio-pplus.comrsc.orgresearchgate.net
CativaIridium ([Ir(CO)₂I₂]⁻)Neutral metal complexes (e.g., Ru, In)160-20030-60 MPa>99%Higher activity and stability than Monsanto; operates at lower water levels. portfolio-pplus.comacs.orgijcce.ac.ir

The Monsanto, Cativa, and BASF processes are all examples of homogeneous catalysis , where the catalyst exists in the same phase (liquid) as the reactants. ewadirect.com This approach offers significant advantages, including high activity and exceptional selectivity, as the active catalytic sites are readily accessible to the reactants. ingentaconnect.com However, homogeneous systems also present notable challenges, such as the difficult and often energy-intensive separation of the catalyst from the reaction products and issues with corrosion caused by components like methyl iodide. ewadirect.comingentaconnect.comrsc.org

To overcome these drawbacks, significant research has been directed towards developing heterogeneous catalysts , where the active catalytic material is a solid, and the reaction occurs in the liquid or vapor phase. ewadirect.comingentaconnect.com The primary advantage of a heterogeneous system is the ease of catalyst separation from the product stream, which can simplify the process and reduce the loss of expensive noble metals. ewadirect.comrsc.org

Various strategies for "heterogenizing" homogeneous catalysts have been explored. These include anchoring the active metal complexes (like rhodium or iridium) onto solid supports. ingentaconnect.com Materials used as supports include:

Insoluble polymers (e.g., poly(styrene-divinylbenzene)) ingentaconnect.com

Inorganic oxides like silica (B1680970) ingentaconnect.com

Zeolites ingentaconnect.comrsc.org

Activated carbon ingentaconnect.com

While heterogeneous catalysts offer potential process advantages, they have historically struggled to match the high activity and stability of their commercial homogeneous counterparts. rsc.orgresearchgate.net However, ongoing research aims to design advanced heterogeneous systems that can achieve competitive performance, potentially leading to more sustainable and economical this compound production routes in the future. ewadirect.comrsc.org

Cobalt-Catalyzed BASF Process

Hydrocarbon Oxidation Routes

An alternative pathway to this compound that does not rely on methanol carbonylation is the direct oxidation of saturated hydrocarbons. chemcess.com This method was more common before the widespread adoption of methanol carbonylation. The primary feedstocks for this route are low-cost alkanes such as n-butane and light naphtha. chemcess.comcsic.es

The process generally involves the liquid-phase oxidation of the hydrocarbon with air or oxygen, typically catalyzed by the salts of multivalent metals like cobalt, manganese, or chromium. chemcess.comcsic.es For example, the Celanese process historically used n-butane as a feedstock. csic.es The reaction mechanism is complex, proceeding through a free radical chain reaction. chemcess.com

A significant drawback of hydrocarbon oxidation is its relatively low selectivity towards this compound. csic.es The reaction produces a wide range of byproducts, including formic acid, propionic acid, ethyl acetate (B1210297), and methyl acetate, which makes the downstream separation and purification process complex and energy-intensive. njangyang.comcsic.es Despite these challenges, this route accounts for a portion of the world's this compound production due to the low cost of the hydrocarbon feedstocks. csic.es

Interactive Table: Conventional Hydrocarbon Oxidation Routes for this compound

ProcessRaw MaterialCatalystTemperature (°C)Pressure (MPa)Yield (%)Main By-products
Acetaldehyde OxidationCH₃CHO, O₂Co, Mn, or Cr-based50-800.6-0.890-95Formic acid, formaldehyde, ethyl acetate. njangyang.comcsic.es
Butane OxidationC₄H₁₀, O₂Co or Mn acetate170-2001.0-5.0VariesFormic acid, propionic acid. njangyang.comcsic.es
Naphtha OxidationC₅-C₇ hydrocarbons, O₂Co, Cr, V, or Mn acetate170-2001.0-5.0VariesFormic acid, propionic acid. njangyang.com
Ethylene (B1197577) Oxidation

Carbon Dioxide (CO2) and Methane (CH4) Co-conversion to this compound

The direct synthesis of this compound from the co-conversion of carbon dioxide (CO2) and methane (CH4) is a highly attractive, atom-economic process. rsc.orgresearchgate.net This route utilizes two primary greenhouse gases to form a valuable chemical. rsc.org However, the reaction is thermodynamically unfavorable and faces significant kinetic challenges due to the high stability of both methane and carbon dioxide molecules. researchgate.netnih.gov Overcoming these hurdles requires the development of highly efficient catalysts that can simultaneously activate both reactants under manageable conditions. researchgate.netresearchgate.net

A variety of heterogeneous catalytic systems have been explored for the direct co-conversion of CH4 and CO2. sci-hub.seosti.gov Research has focused on metal-exchanged zeolites and supported metal oxides. sci-hub.sesciengine.com For instance, Cu-exchanged ZSM-5 zeolites have been shown to catalyze the direct, one-step synthesis of this compound from CH4 and CO2. sci-hub.se Other catalysts investigated include systems like V2O5-PdCl2/Al2O3 and Pd- or Rh-based catalysts. sciengine.com

The general reaction pathway involves several key steps. osti.gov First, the C-H bond in methane is activated on the catalyst surface, often forming a methyl species (e.g., -Cu-CH3). sci-hub.seosti.gov Concurrently, CO2 is adsorbed and activated on the catalyst. sci-hub.se This is followed by the insertion of the activated CO2 into the metal-methyl bond, leading to the formation of a surface acetate species. sci-hub.se The final step is the protonation of this acetate to release this compound. osti.gov Catalysts based on Cu and Zn have shown promise in promoting these steps. researchgate.netosti.gov For example, Pd–ZrO2 catalysts exhibit good performance, with the synergistic effect between Pd particles and oxygen vacancies in the ZrO2 support facilitating both CH4 and CO2 activation. acs.org

Density Functional Theory (DFT) calculations have been instrumental in providing deep mechanistic insights into the co-conversion of CH4 and CO2 to this compound. rsc.orgresearchgate.net These theoretical studies help to understand the structure of active sites, reaction pathways, and energy barriers, guiding the rational design of more efficient catalysts. rsc.org

DFT studies on Cu-modulated zeolites (such as MFI, MOR, BEA) have revealed that the structure of the copper active sites and the zeolite pore channels significantly influences catalytic activity. rsc.org For example, binuclear copper-oxo clusters ([CuOCu]2+) in MFI zeolites and trinuclear clusters ([Cu3(μ-O)3]2+) in MOR zeolites are identified as being particularly active for the reaction, more so than mononuclear copper species. rsc.org DFT calculations on Au-exchanged ZSM-5 catalysts suggest that C-H bond activation occurs via homolytic σ-bond activation, leading to a stable methyl-gold complex. rsc.org Subsequent CO2 conversion involves the Brønsted acid site of the zeolite protonating the CO2 molecule. rsc.org Similarly, studies on Pd–ZrO2 catalysts have used DFT to show that C-C coupling between methyl (CH3) and carboxyl (COOH) intermediates has a lower energy barrier, which favors the formation of this compound. acs.org

Catalytic Systems and Reaction Pathways

Biotechnological Production of this compound

Biotechnological production of this compound, commonly known as vinegar fermentation, is one of the oldest known fermentation processes. biotechnologynotes.comsemanticscholar.org This biological route accounts for a portion of global this compound production and is required by food purity laws in many regions for vinegar intended for consumption. semanticscholar.org The process relies on the metabolic activity of a specific group of microorganisms known as this compound bacteria (AAB). wikipedia.orgnih.gov

The production is fundamentally a two-stage fermentation. biotechnologynotes.comsemanticscholar.org

Alcoholic Fermentation: In the first stage, yeasts, typically strains of Saccharomyces cerevisiae, convert fermentable sugars from various sources (e.g., fruits, grains) into ethanol (B145695) under anaerobic conditions. semanticscholar.org

Acetous Fermentation: The second stage is an aerobic process where AAB oxidize the ethanol to this compound. biotechnologynotes.comnih.gov This microbial oxidation has a high requirement for oxygen. biotechnologynotes.com

The primary bacteria used commercially belong to the genera Acetobacter and Gluconobacter. biotechnologynotes.comeolss.net Species such as Acetobacter aceti and Gluconobacter oxydans are commonly employed. biotechnologynotes.com The conversion from ethanol to this compound occurs in two enzymatic steps on the bacterial cell membrane: ethanol is first oxidized to acetaldehyde, which is then subsequently oxidized to this compound. semanticscholar.org Industrial production is carried out using various methods, including traditional slow processes, faster "quick" processes using trickling generators, and modern submerged fermentation processes, which are now widely used. semanticscholar.orgeolss.net

Microbial Fermentation Processes

The biological production of this compound is achieved through two distinct microbial fermentation processes: aerobic fermentation by this compound bacteria (AAB) and anaerobic fermentation by acetogenic bacteria. researchgate.net These methodologies leverage the unique metabolic capabilities of different groups of microorganisms to convert various substrates into this compound. Aerobic fermentation is characterized by the incomplete oxidation of ethanol, whereas anaerobic fermentation involves the synthesis of acetate from one-carbon (C1) compounds like carbon dioxide. wikipedia.orgwikipedia.org

This compound bacteria (AAB) are strictly aerobic, Gram-negative microorganisms known for their ability to oxidize ethanol to produce this compound. wikipedia.orgfrontiersin.org This oxidative fermentation is a cornerstone of traditional vinegar production. wikipedia.org AAB are naturally found in environments where ethanol is produced through sugar fermentation, such as on fruits and flowers. wikipedia.orgfrontiersin.org The genera most commonly associated with industrial this compound production include Acetobacter and Komagataeibacter. frontiersin.orgnih.gov

The conversion of ethanol to this compound by AAB is a two-step incomplete oxidation reaction that occurs in the periplasmic space of the bacteria. nih.govencyclopedia.pub This process is highly efficient but incomplete, as the final product, this compound, accumulates extracellularly rather than being fully oxidized to carbon dioxide and water. nih.govfrontiersin.org

The pathway proceeds as follows:

Oxidation of Ethanol to Acetaldehyde : Ethanol is first oxidized to the intermediate compound, acetaldehyde. encyclopedia.pub This reaction is catalyzed by a membrane-bound alcohol dehydrogenase. nih.gov

Oxidation of Acetaldehyde to this compound : The acetaldehyde is then rapidly oxidized to this compound. nih.gov This second step is catalyzed by a membrane-bound aldehyde dehydrogenase. encyclopedia.pub

This biotransformation is a type of oxidative fermentation, where oxygen serves as the final electron acceptor. mdpi.com

The key enzymes in the aerobic production of this compound are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), both of which are located on the periplasmic side of the bacterial inner membrane. encyclopedia.pub

Alcohol Dehydrogenase (ADH) : The primary enzyme responsible for the initial oxidation of ethanol is a membrane-bound ADH (mADH) that contains pyrroloquinoline quinone (PQQ) as a cofactor (PQQ-ADH). encyclopedia.pubfrontiersin.orgmdpi.com This enzyme exhibits a high affinity for ethanol, particularly in genera like Acetobacter and Komagataeibacter. nih.gov It transfers electrons from ethanol to ubiquinone in the respiratory chain. nisr.or.jp

Aldehyde Dehydrogenase (ALDH) : The subsequent oxidation of acetaldehyde to this compound is catalyzed by a membrane-bound ALDH (mALDH). encyclopedia.pubfrontiersin.orgmdpi.com This enzyme also transfers electrons to the respiratory chain, contributing to the generation of a proton motive force for ATP synthesis. nisr.or.jp

The coordinated action of these PQQ-dependent dehydrogenases is central to the high efficiency of this compound production in AAB. frontiersin.org

Table 1: Key Enzymes in Aerobic this compound Fermentation

EnzymeAbbreviationCofactorLocationFunction
Alcohol DehydrogenaseADHPyrroloquinoline Quinone (PQQ)Periplasmic MembraneOxidizes ethanol to acetaldehyde. encyclopedia.pubmdpi.com
Aldehyde DehydrogenaseALDHPyrroloquinoline Quinone (PQQ)Periplasmic MembraneOxidizes acetaldehyde to this compound. encyclopedia.pubmdpi.com

Several factors influence the fermentation process and can be targeted for optimization:

Dissolved Oxygen : As obligate aerobes, AAB require a sufficient supply of oxygen for ethanol oxidation. wikipedia.orgunimore.it However, the expression of key metabolic pathways can be regulated by oxygen availability, necessitating controlled aeration strategies for optimal production. frontiersin.orgnih.gov

Substrate and Product Concentration : High concentrations of ethanol can be toxic to AAB, while the accumulation of this compound lowers the pH and creates a stressful environment, inhibiting bacterial growth and activity. frontiersin.orgmdpi.comunimore.it Some research indicates that an initial this compound concentration can have an activating effect on AAB growth. unimore.it

Energy Charge : The cellular energy charge, a measure of the ATP, ADP, and AMP ratio, plays a regulatory role in metabolism. nih.gov A high energy charge, resulting from efficient ethanol oxidation, can inhibit glucose catabolism, creating a positive feedback loop that favors this compound production and enhances the bacteria's tolerance to acid stress. frontiersin.orgnih.gov Enhancing the synthesis of the PQQ cofactor has been shown to improve the alcohol respiratory chain, energy metabolism, and ultimately, this compound production. oup.com

Acetogenesis is a strictly anaerobic process where certain bacteria, known as acetogens, produce this compound by reducing CO₂ or other C1 compounds. wikipedia.org This process is distinct from the aerobic fermentation performed by AAB. wikipedia.org Over 100 species of acetogens have been identified, with genera like Clostridium, Acetobacterium, and Moorella being extensively studied. researchgate.netsemanticscholar.orgmdpi.com These bacteria can utilize a wide range of substrates, including H₂, CO, CO₂, organic acids, and sugars. wikipedia.orgmdpi.com

The central metabolic pathway for carbon fixation in acetogens is the reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway. wikipedia.orgnih.govfrontiersin.org This pathway is recognized as the most energetically efficient CO₂ fixation route in nature. frontiersin.orgrsc.org It enables the synthesis of one molecule of acetyl-CoA from two molecules of CO₂. frontiersin.orgfrontiersin.org

The Wood-Ljungdahl pathway consists of two main branches:

Methyl (or Eastern) Branch : One molecule of CO₂ is reduced to a methyl group. nih.govfrontiersin.org This multi-step process involves the reduction of CO₂ to formate, which is then attached to a tetrahydrofolate (THF) carrier. frontiersin.org Through a series of enzymatic reactions, the formyl-THF is sequentially reduced to a methyl-THF. The methyl group is then transferred to a corrinoid iron-sulfur protein. frontiersin.orgumich.edu

Carbonyl (or Western) Branch : A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase (CODH). wikipedia.orgumich.edu

The key enzyme, acetyl-CoA synthase (ACS) , then catalyzes the condensation of the methyl group from the corrinoid protein, the CO from the carbonyl branch, and coenzyme A (CoA) to form acetyl-CoA. wikipedia.org This acetyl-CoA can then be converted to acetate through reactions catalyzed by phosphotransacetylase (PTA) and acetate kinase (ACK), a process that generates one molecule of ATP via substrate-level phosphorylation. frontiersin.org

When utilizing CO as a substrate, it can directly enter the carbonyl branch and also serve as an electron source for the reduction of CO₂ in the methyl branch. rsc.org The ability of acetogens to fix both CO and CO₂ makes them promising candidates for the biotechnological conversion of industrial waste gases (syngas) into valuable chemicals like this compound. frontiersin.orgeurekalert.org

Table 2: Comparison of this compound Fermentation Processes

FeatureAerobic FermentationAnaerobic Fermentation
Microorganisms This compound Bacteria (AAB) (e.g., Acetobacter, Komagataeibacter) frontiersin.orgAcetogenic Bacteria (e.g., Clostridium, Moorella) semanticscholar.org
Oxygen Requirement Strictly Aerobic frontiersin.orgStrictly Anaerobic nih.govfrontiersin.org
Primary Substrate(s) Ethanol frontiersin.orgCO₂, CO, H₂, Sugars wikipedia.orgmdpi.com
Key Metabolic Pathway Ethanol Oxidation Pathway nih.govWood-Ljungdahl Pathway wikipedia.orgnih.gov
Primary Product This compound frontiersin.orgThis compound (Acetate) wikipedia.orgsemanticscholar.org
Cellular Location Periplasmic Space encyclopedia.pubCytoplasm nih.gov
Anaerobic Fermentation with Acetogenic Bacteria
Hexose (B10828440) Fermentation Pathways

The biological production of this compound from hexose sugars, such as glucose, involves several intricate metabolic pathways. Microorganisms have evolved diverse routes to catabolize these six-carbon sugars into pyruvate (B1213749), a central intermediate that can then be converted to this compound. The primary pathways involved are the Embden-Meyerhof-Parnas (EMP) pathway, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Entner-Doudoroff (ED) pathway.

The Embden-Meyerhof-Parnas (EMP) pathway , also known as glycolysis, is a fundamental and widespread pathway for glucose breakdown. tudelft.nl In this pathway, one molecule of glucose is converted into two molecules of pyruvate. tudelft.nl This process also yields a net gain of two ATP and two NADH molecules per glucose molecule. tudelft.nl Acetogenic bacteria, for instance, utilize glycolysis to form pyruvate from hexoses, which is subsequently oxidized to acetyl-CoA and then converted to acetate. researchgate.net This metabolic strategy can be highly efficient, with some acetogens capable of converting glucose almost stoichiometrically to three moles of this compound. researchgate.net In some bacteria, such as Corynebacterium glutamicum, the EMP pathway is the primary route for glucose catabolism, supplying precursors for biomass and generating ATP. frontiersin.org

The Pentose Phosphate Pathway (PPP) is another crucial route for hexose metabolism, particularly in this compound bacteria (AAB). nih.gov Unlike the EMP pathway, the PPP is primarily anabolic and plays a key role in generating precursor metabolites for nucleotide synthesis and NADPH for reductive biosynthesis. researchgate.net Most AAB lack a functional EMP pathway due to the absence of the enzyme phosphofructokinase, making the PPP their main route for glucose oxidation. nih.govopenaccessgovernment.org In organisms like Gluconobacter oxydans, the PPP is the main cytoplasmic pathway for fructose (B13574) catabolism. rsc.org Some lactic acid bacteria can also ferment pentose sugars derived from hemicellulose through a combination of pathways that intersect with the PPP, producing both lactic acid and this compound. rsc.org

The Entner-Doudoroff (ED) pathway represents a third route for glucose catabolism. This pathway is distinct from the EMP pathway in its initial steps and the enzymes involved. usn.no The key enzyme in the ED pathway is KDPG aldolase, which cleaves 2-keto-3-deoxy-6-phosphogluconate into pyruvate and glyceraldehyde-3-phosphate. usn.no While less common than the EMP pathway, the ED pathway is utilized by certain bacteria, including some species of Acetobacter and the ethanol-producing bacterium Zymomonas mobilis. oaepublish.comfrontiersin.org In Gluconobacter oxydans, the ED pathway can operate alongside the PPP for cytoplasmic sugar metabolism. rsc.org

The selection and efficiency of these pathways are dependent on the specific microorganism and the environmental conditions. The following table summarizes the key characteristics of these hexose fermentation pathways leading to this compound production.

PathwayKey FunctionKey Intermediate(s)Net ATP per Glucose (Glycolytic part)Typical Organisms
Embden-Meyerhof-Parnas (EMP) Energy (ATP) and pyruvate productionPyruvate, Acetyl-CoA2Acetogens, Corynebacterium glutamicum researchgate.netfrontiersin.org
Pentose Phosphate Pathway (PPP) NADPH and precursor biosynthesisRibulose-5-phosphate, Erythrose-4-phosphateVariableThis compound Bacteria (Acetobacter, Gluconobacter) nih.govrsc.org
Entner-Doudoroff (ED) Pathway Alternative glucose catabolism2-keto-3-deoxy-6-phosphogluconate, Pyruvate1Zymomonas mobilis, some Acetobacter spp. oaepublish.comfrontiersin.org
Sustainable Feedstocks for Bio-production (e.g., Biomass, Waste-to-Value)

The shift towards a bio-based economy has spurred research into sustainable feedstocks for this compound production, moving away from fossil fuel-derived sources. mdpi.com A variety of renewable and waste materials are being explored as viable substrates for microbial fermentation, aligning with waste-to-value principles.

Lignocellulosic biomass , such as agricultural and forestry residues (e.g., corn stover, bagasse, wood chips), represents a vast and underutilized renewable resource. researchgate.netmdpi.com This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. mdpi.com Through processes like pyrolysis or hydrolysis, these complex polymers can be broken down into simpler sugars (C5 and C6) and other intermediates that are fermentable to this compound. researchgate.netopenaccessgovernment.org For example, a "one-pot two-step" method involving hydrolysis and subsequent oxidation under hydrothermal conditions has successfully converted various lignocellulosic feedstocks like corn stover, corn cob, and bamboo into this compound with high yields. openaccessgovernment.org Another approach involves the gasification of lignocellulose to produce syngas (a mixture of CO, CO₂, and H₂), which can then be fermented to acetate by acetogenic bacteria. researchgate.net

Food waste is another promising feedstock due to its high organic content and widespread availability. rsc.orgoaepublish.com Kitchen waste, fruit and vegetable peels, and by-products from the food industry like brewery spent grains can be effectively converted into this compound. rsc.orgrsc.orgoaepublish.com This process typically involves a two-step fermentation: first, yeasts like Saccharomyces cerevisiae convert sugars in the waste to ethanol, and then this compound bacteria, such as Acetobacter aceti, oxidize the ethanol to this compound. frontiersin.orgrsc.org Studies have demonstrated significant this compound yields from various food wastes, including onion waste and mixed food scraps, highlighting the potential for this waste-to-value strategy. frontiersin.orgrsc.orgfrontiersin.org

Wastewater sludge from municipal and industrial treatment plants is also being investigated as a resource for this compound production. nih.govresearchgate.net Anaerobic digestion of sewage sludge can be tailored to favor acidogenesis, the metabolic stage where organic matter is converted primarily into volatile fatty acids (VFAs), including this compound, instead of methane. nih.govmdpi.com This approach not only produces a valuable chemical but also aids in waste management and resource recovery from wastewater streams. tudelft.nlresearchgate.net Research has shown that pretreating sludge and using specific microbial cultures can enhance the yield of this compound from this complex organic waste. mdpi.comnih.gov

The following table presents a summary of different sustainable feedstocks and the typical this compound yields reported in research studies.

Feedstock CategorySpecific ExampleProcessReported this compound Yield/ConcentrationReference(s)
Lignocellulosic Biomass Corn StoverHydrothermal conversion21.3% (mass yield) openaccessgovernment.org
Lignocellulosic Biomass Syngas from BiomassSyngas FermentationN/A (Review) researchgate.net
Food Waste Mixed Food WasteCo-fermentation (Yeast & AAB)25.88 g/L rsc.orgfrontiersin.org
Food Waste Onion Waste (6% w/v)Simultaneous Saccharification & Two-Step Fermentation19.3 g/L frontiersin.org
Wastewater Sludge Sewage SludgeModified Anaerobic Digestion4.3 g/L nih.gov
Wastewater Sludge Waste Activated Sludge with Fe-N BiocharAnaerobic Fermentation1745 mg/L researchgate.net

Microbial Electrosynthesis for this compound Production

Microbial electrosynthesis (MES) is an emerging and innovative technology that utilizes microorganisms as biocatalysts to convert carbon dioxide (CO₂) into valuable multi-carbon compounds, such as this compound, using electrical energy. nih.govrsc.org This process occurs in a bioelectrochemical system where electroactive microorganisms at a cathode use electrons, supplied from an external power source, to drive the reduction of CO₂. mdpi.com

The core of an MES system consists of an anode and a cathode separated by an ion-exchange membrane. rsc.org At the anode, a chemical reaction, typically water oxidation, produces protons and electrons. These electrons travel through an external circuit to the cathode. At the cathode, a biofilm of autotrophic microorganisms, often acetogens like Sporomusa or Acetobacterium, captures these electrons and uses them to reduce CO₂ to acetate via the Wood-Ljungdahl pathway. mdpi.comfrontiersin.orgfrontiersin.org The electron transfer from the cathode to the microbes can occur directly, through physical contact, or indirectly via mediators like hydrogen (H₂), which is produced electrochemically at the cathode surface. the-innovation.orgacs.org

Different reactor configurations and electrode materials are being explored to enhance the efficiency of MES for this compound production. researchgate.netoaepublish.com Three-chamber reactors with specific ion-exchange membranes (anion, cation, or bipolar) have been designed to facilitate simultaneous production and extraction of this compound. researchgate.net Advanced cathode materials, such as graphene-functionalized carbon felt or carbon nanotubes, are being developed to improve electron transfer efficiency and provide a better environment for biofilm formation, leading to higher production rates. rsc.orgoaepublish.com Research has shown that optimizing operational parameters, such as using a continuous operational mode instead of fed-batch, can lead to higher and more stable acetate production rates. rsc.org

Reactor TypeKey FeatureMaximum Acetate Production RateReference
Flow-electrode MESUse of powder activated carbon (PAC) in a flow electrode(16 ± 1) g·m⁻²·d⁻¹ engineering.org.cn
Continuous-flow MESContinuous feeding regime651.8 ± 214.2 ppm per day rsc.org
Pilot-Scale MES (PSMES)Scaled-up design for biogas conversion70.55 g m⁻²·day⁻¹ nih.gov
Mixed-culture biocathodeLong-term operation and adaptation1.04 g L⁻¹ d⁻¹ researchgate.net
Environmental Impact Assessment of Microbial Electrosynthesis

A comparative analysis shows that even with increased productivity, the environmental impact of this compound from current MES systems can be significantly higher than that from traditional fossil-based processes. researchgate.netrsc.org However, the use of renewable energy sources, such as solar power, to drive the electrosynthesis process can substantially reduce the carbon footprint. rsc.org For MES to become a truly sustainable alternative, significant improvements in production rates and energy efficiency are necessary. One study suggests that a minimum threshold production rate of 4100 g m⁻² d⁻¹ would need to be achieved for MES to be competitive with fossil-based production from an environmental standpoint. researchgate.netrsc.org

The following table highlights the key contributors to the environmental impact of MES for this compound production based on LCA studies.

Process Component/FactorContribution to Environmental ImpactPotential Mitigation StrategyReference(s)
Energy Consumption Major hotspot, especially for product extraction and purification.Increase product titer, use renewable energy sources. researchgate.netrsc.org
Reactor Materials Ion-exchange membranes, electrodes, and reactor body contribute significantly.Use greener, cost-effective, and recyclable materials. rsc.orgnih.gov
Reactor Medium Production of catholyte and anolyte has an associated environmental burden.Optimize medium composition and recycling. rsc.org
Production Rate Low rates increase the energy and material input per unit of product.Improve microbial catalysts and reactor design. researchgate.netrsc.org
Challenges in Scaling and Energy Requirements

Despite its potential, the widespread implementation and commercialization of microbial electrosynthesis (MES) for this compound production are hindered by several significant challenges, primarily related to scalability and high energy demands. openaccessgovernment.orgthe-innovation.org

Scaling Challenges: Transitioning MES technology from the laboratory to an industrial scale presents numerous hurdles. researchgate.netmdpi.com

Low Production Rates and Yields: Current MES systems generally exhibit low volumetric production rates and final product concentrations compared to traditional fermentation and chemical synthesis methods. frontiersin.orgrsc.org This low productivity makes the process economically uncompetitive. acs.org

Electrode and Reactor Design: Designing large-scale, cost-effective, and efficient electrodes and reactors is a major engineering challenge. Maintaining efficient electron transfer over large electrode surfaces and ensuring stable, long-term operation of the microbial biofilm are critical. mdpi.comthe-innovation.org

Product Separation: this compound is produced in a dilute aqueous solution, making its separation and purification an energy-intensive and costly process. rsc.org Developing efficient in-situ product recovery methods is essential for economic viability.

Microbial Community Stability: In systems using mixed microbial cultures, maintaining the stability and activity of the desired electroactive microorganisms over long periods can be difficult due to competition with non-electroactive or methanogenic microbes. mdpi.com

Energy Requirements: The energy consumption of MES is a critical factor affecting its sustainability and economic feasibility.

Downstream Processing: As mentioned, the energy required for product separation can be a dominant part of the total energy consumption, especially at low product titers. researchgate.netfrontiersin.org

Overcoming these challenges requires a multi-faceted approach involving advancements in materials science for better electrodes, metabolic engineering of microorganisms for higher efficiency, innovative reactor design, and process optimization to reduce energy consumption and improve product recovery. mdpi.comthe-innovation.org

Challenge AreaSpecific IssueRequired AdvancementsReference(s)
Productivity Low production rates and titersEnhanced microbial catalysts, optimized reactor conditions, improved electrode materials frontiersin.orgrsc.org
Scalability Reactor design, material costs, long-term stabilityCost-effective materials, robust reactor engineering, stable biofilm maintenance researchgate.netmdpi.comthe-innovation.org
Energy Efficiency High electrical energy input, low energy recoveryReduced internal resistance, optimized electrode potentials, efficient product separation frontiersin.orgengineering.org.cn
Economics High capital and operational costsIncreased productivity, lower energy consumption, valuable co-product generation acs.org

Acetic Acid in Biochemical and Metabolic Pathways

Role of Acetate (B1210297) and Acetyl-CoA in Cellular Metabolism

Acetate and acetyl-CoA are integral to a multitude of metabolic functions, including the production of energy, the synthesis of lipids, and the modification of proteins. nih.govduke.eduleitir.is Acetyl-CoA, a two-carbon unit attached to coenzyme A, is a key intermediate that connects various metabolic pathways. wikipedia.orgjax.org

Energy Production Mechanisms

A primary function of acetyl-CoA is to fuel the citric acid cycle (TCA cycle), a central metabolic pathway for energy production in aerobic organisms. wikipedia.orglibretexts.org Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, enters the TCA cycle in the mitochondria by combining with oxaloacetate to form citrate (B86180). wikipedia.orgnih.gov Through a series of enzymatic reactions, the acetyl group is oxidized to carbon dioxide, generating energy-rich molecules such as ATP, NADH, and FADH2. wikipedia.orgcreative-proteomics.com

Under certain conditions, such as fasting or a ketogenic diet, the liver produces ketone bodies from acetyl-CoA, which can be used as an alternative energy source by tissues like the brain and heart. nih.govfrontiersin.org

Lipid Synthesis Pathways

Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and other lipids. creative-proteomics.comontosight.ai In a process known as de novo lipogenesis, cytosolic acetyl-CoA is converted to malonyl-CoA, the first committed step in fatty acid synthesis. wikipedia.orgwikipedia.org This pathway is particularly active in the liver and adipose tissue. nih.govwjgnet.com

When cellular energy levels are high, citrate is transported out of the mitochondria into the cytoplasm, where it is cleaved by ATP citrate lyase to produce acetyl-CoA and oxaloacetate. wikipedia.orgnih.gov This cytosolic pool of acetyl-CoA is then available for lipid biosynthesis. wikipedia.orgwjgnet.com Recent studies have also highlighted that acetate can be a significant source of acetyl-CoA for lipid synthesis in various cell types, including cancer cells, promoting their growth. researchgate.net

Protein Acetylation and Post-Translational Modifications

Protein acetylation is a crucial post-translational modification where an acetyl group from acetyl-CoA is transferred to a protein, altering its function, stability, and interactions. cusabio.comresearchgate.net This process is a key regulatory mechanism in a wide range of cellular activities. cusabio.comfrontiersin.org

There are two main types of protein acetylation:

N-terminal acetylation: This is a common and often irreversible modification that occurs on the N-terminal amino acid of many eukaryotic proteins. cusabio.comfrontiersin.org It is thought to play a role in protein stability. frontiersin.org

Lysine (B10760008) acetylation: This is a reversible modification of the ε-amino group of lysine residues within a protein. cusabio.com It neutralizes the positive charge of lysine, which can affect protein conformation, protein-protein interactions, and protein-DNA interactions. cusabio.com Histone acetylation, a well-studied example of lysine acetylation, plays a critical role in regulating gene expression by altering chromatin structure. nih.govcusabio.com

The level of cellular acetyl-CoA can directly influence the extent of protein acetylation, linking the metabolic state of the cell to its regulatory networks. nih.gov

Endogenous Acetate Production and Utilization

While acetate can be obtained from exogenous sources like diet and gut microbiota fermentation, cells also have mechanisms to produce acetate endogenously. frontiersin.orgturkupetcentre.net This internally generated acetate can then be converted to acetyl-CoA and utilized in various metabolic pathways. nih.govfrontiersin.org

Pyruvate-Derived Acetate Generation

Recent research has uncovered a pathway for the production of acetate directly from pyruvate (B1213749), the end product of glycolysis. nih.govduke.eduleitir.is This process can occur through both enzymatic and non-enzymatic mechanisms. nih.govnih.gov One proposed mechanism involves the oxidative decarboxylation of pyruvate facilitated by reactive oxygen species (ROS). nih.govnih.govbiorxiv.org Additionally, enzymes like pyruvate dehydrogenase have been shown to produce acetate from pyruvate under certain conditions. frontiersin.orgbiorxiv.org This pathway of pyruvate-derived acetate becomes more pronounced during periods of metabolic overflow, where the supply of metabolic substrates exceeds the cell's demand. nih.gov

Deacetylation of Proteins

The removal of acetyl groups from proteins, a process known as deacetylation, releases free acetate. nih.govfrontiersin.org This deacetylation is carried out by enzymes called deacetylases. frontiersin.org Histones, being abundant and highly acetylated proteins, are a significant source of protein-derived acetate. nih.gov The acetate released from deacetylation can be recycled back into the acetyl-CoA pool by the enzyme ACSS2, particularly in the cytoplasm and nucleus. frontiersin.orgfrontiersin.orgnih.gov This recycling mechanism allows cells to salvage acetate from protein turnover and reuse it for metabolic processes, including the re-synthesis of acetyl-CoA for histone acetylation and other functions. frontiersin.orgnih.gov However, studies suggest that while protein deacetylation contributes to the cellular acetyl-CoA pool, it is a limited source. nih.govbiorxiv.org

Regulation of Central Carbon Metabolism by Acetate

Acetate plays a significant role in the regulation of central carbon metabolism in various organisms. In bacteria, the presence of acetate can trigger a shift in metabolic fluxes, impacting pathways crucial for growth and energy production. For instance, in Escherichia coli, high concentrations of acetate in the growth medium can lead to its assimilation, even in the presence of glucose. nih.gov This influx of acetate can perturb the delicate balance of central metabolic pathways. nih.gov The assimilation of excess acetate is thought to affect the concentration of acetyl-phosphate (Ac~P), a key signaling molecule that modulates the activity of numerous regulatory proteins and cellular processes. nih.gov

A small RNA, SdhX, has been identified in Escherichia coli as a key regulator that links the tricarboxylic acid (TCA) cycle with acetate metabolism. pnas.org SdhX is produced from the 3' UTR of the sdhCDAB-sucABCD operon, which encodes enzymes of the TCA cycle. pnas.org It functions by negatively regulating the expression of ackA, the gene encoding acetate kinase, which is responsible for the degradation of AcP. pnas.org This regulation leads to an increased accumulation of AcP when SdhX is expressed. pnas.org By controlling AckA levels, SdhX influences the flux between acetyl-CoA and acetate, thereby gating overflow metabolism. pnas.org

In Bacillus licheniformis, the catabolite control protein A (CcpA) has been shown to regulate glucose metabolism by inhibiting the synthesis of acetic acid. mdpi.com Deletion of the ccpA gene resulted in a significant increase in the conversion rate of glucose to this compound. mdpi.com This suggests that CcpA plays a crucial role in balancing carbon metabolic flow and preventing the excessive accumulation of this compound, which can inhibit microbial growth. mdpi.com

In mammalian cells, excess glucose metabolism can lead to the generation of acetate through an overflow pathway. biorxiv.org This de novo acetate production can occur via two mechanisms: one coupled to reactive oxygen species (ROS) and another through a neomorphic enzyme activity of keto acid dehydrogenases. biorxiv.org This endogenously produced acetate can be sufficient to maintain acetyl-coenzyme A (Ac-CoA) pools, which are vital for processes like lipogenesis and protein acetylation, especially in environments with mitochondrial dysfunction or ATP citrate lyase deficiency. biorxiv.org

This compound in Microorganism Metabolism

Impact on Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

This compound significantly influences the primary carbon metabolism pathways of glycolysis and the pentose phosphate pathway (PPP) in microorganisms. In Saccharomyces cerevisiae, metabolome analysis revealed that the presence of acetate leads to the accumulation of metabolites involved in the non-oxidative pentose phosphate pathway, such as sedoheptulose-7-phosphate, ribulose-5-phosphate, ribose-5-phosphate, and erythrose-4-phosphate. nih.gov This accumulation suggests that this compound may slow down the metabolic flux through this pathway. nih.gov Overexpression of genes encoding PPP-related enzymes, like transaldolase or transketolase, has been shown to improve ethanol (B145695) productivity in the presence of this compound, further indicating the PPP as a key target of this compound's inhibitory effects. nih.gov

In this compound bacteria such as Komagataeibacter europaeus, the assimilation of available glucose through glycolysis and the PPP is a strategy employed to manage the intracellular environment, especially when grown in sugar-containing media like beer. nih.govfrontiersin.org This allows the bacteria to generate biosynthetic precursors necessary for replenishing cellular materials. nih.govfrontiersin.org Similarly, in Acetobacter pasteurianus, the pentose phosphate pathway and glycolysis are primary routes for energy production from glucose, alongside the tricarboxylic acid (TCA) cycle. nih.gov Transcriptomic analysis has shown that a high energy charge, which can be influenced by this compound levels, tends to inhibit the catabolism of glucose. nih.gov

In Bacillus licheniformis, the global regulator CcpA has been found to inhibit the key gene zwf in the pentose phosphate pathway. mdpi.com Deletion of ccpA not only increases this compound production but also impacts the regulation of the PPP. mdpi.com This highlights the intricate connection between acetate metabolism and the central carbon pathways.

This compound Toxicity and Microbial Stress Responses

This compound is toxic to most microorganisms, even at concentrations as low as 0.5 wt%. researchgate.netnih.gov Its toxicity primarily stems from the ability of the undissociated form of the acid to diffuse across the cell membrane. nih.gov Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH. researchgate.netnih.gov This intracellular acidification can disrupt various metabolic functions and inhibit cell growth. researchgate.netnih.gov Furthermore, the accumulation of the acetate anion within the cell can cause metabolic disturbances and dissipate the membrane potential. researchgate.net High concentrations of this compound can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential programmed cell death, or apoptosis, in yeasts like Saccharomyces cerevisiae. nih.govmicrobialcell.com

Microorganisms have evolved various stress response mechanisms to counteract this compound toxicity. A common response is the upregulation of proteins that help mitigate cellular damage. In Acetobacter aceti and Gluconobacter suboxydans, which are naturally resistant to high levels of acetate, exposure to this compound leads to the overexpression of specific stress proteins, termed acetate-specific stress proteins (Asps). nih.gov In Saccharomyces cerevisiae, a large-scale chemical genomics study identified numerous genes involved in tolerance, related to carbohydrate metabolism, cell wall integrity, amino acid metabolism, and mitochondrial function. asm.org

In Acetobacter pasteurianus, proteomic analysis revealed that under this compound stress, the bacteria might weaken the TCA cycle and energy metabolism during the lag phase to attenuate toxicity. mdpi.com During the exponential phase, they enhance these pathways to promote the assimilation of this compound and tolerate the acidic conditions. mdpi.com In the acidophilic sulfate-reducer Acididesulfobacillus acetoxydans, exposure to this compound led to a downregulation of genes for glutamate (B1630785) and aspartate synthesis and changes in membrane lipid composition, indicating a multifaceted stress response. researchgate.net

Table 1: Effects of this compound on Microbial Growth and Metabolism

MicroorganismThis compound ConcentrationObserved EffectsReference
Escherichia coli> 5 g/LDecreased growth rates and specific productivities. nih.gov nih.gov
Saccharomyces cerevisiaeInhibitory, but sublethalPeriod of growth arrest followed by resumed exponential growth at a lower rate. frontiersin.org frontiersin.org
Acetobacter aceti> 40 g/LRemains active, overexpresses acetate-specific stress proteins. nih.gov nih.gov
Acididesulfobacillus acetoxydans7.5 mMInitial drop in optical density, followed by adaptation and resumed growth at a lower rate. researchgate.net researchgate.net

Metabolic Engineering for Enhanced this compound Production and Tolerance

Metabolic engineering strategies are widely employed to improve the robustness of industrial microorganisms against this compound stress and to enhance the efficiency of this compound production. A key focus is on bolstering the cell's ability to tolerate the toxic effects of this compound. In Saccharomyces cerevisiae, a common target for engineering is the improvement of tolerance to weak acids found in lignocellulosic hydrolysates, where this compound is a major inhibitor. asm.org Overexpression of certain genes has been shown to confer increased resistance. For example, overexpressing WHI2, which encodes a cytoplasmic scaffold protein, significantly improved fermentation performance under this compound stress. asm.org Similarly, modulating the expression of genes in the de novo purine (B94841) biosynthesis pathway, such as ADE1, ADE13, and ADE17, has been shown to enhance cell growth and ethanol productivity under various stress conditions, including the presence of this compound. nih.gov This enhancement is linked to an elevated cellular ATP content. nih.gov

In this compound bacteria (AAB), which are used for industrial vinegar production, metabolic engineering aims to overcome the limitations imposed by acid stress, such as low biomass and production rates. tandfonline.com Enhancing energy metabolism is a key strategy. For instance, in Acetobacter pasteurianus, it was found that a high energy charge, reflected by ATP content, was correlated with a higher acid production rate. nih.gov Overexpression of genes involved in the PQQ (pyrroloquinoline quinone) biosynthetic pathway, a cofactor for alcohol dehydrogenase, has also been shown to improve fermentation performance. researchgate.net

Adaptive laboratory evolution (ALE) is another powerful technique used to develop strains with enhanced tolerance. Through prolonged cultivation in the presence of this compound, strains of S. cerevisiae have been evolved to exhibit constitutive tolerance. researchgate.net This approach, combined with reverse engineering to identify the causative mutations, can reveal novel gene targets for rational metabolic engineering. researchgate.net

Table 2: Examples of Metabolic Engineering Strategies for this compound Tolerance

OrganismEngineering StrategyOutcomeReference
Saccharomyces cerevisiaeOverexpression of WHI2 geneImproved glucose and xylose fermentation under this compound stress. asm.org asm.org
Saccharomyces cerevisiaeOverexpression of de novo purine biosynthesis genes (ADE1, ADE17)Enhanced cell growth and ethanol productivity under stress conditions. nih.gov nih.gov
Saccharomyces cerevisiaeOverexpression of pentose phosphate pathway genes (transaldolase, transketolase)Increased ethanol productivity in the presence of acetic and formic acid. nih.gov nih.gov
Acetobacter pasteurianusOverexpression of PQQ biosynthetic genesIncreased intracellular and extracellular PQQ content, improving fermentation performance. researchgate.net researchgate.net

This compound and Cardiovascular Function

Ethanol Metabolism and this compound Generation

This compound is a primary and bioactive metabolite produced from the metabolism of ethanol. nih.govrupahealth.com The metabolic process begins with the oxidation of ethanol to acetaldehyde (B116499), a reaction primarily catalyzed by the enzyme alcohol dehydrogenase (ADH). rupahealth.com Subsequently, acetaldehyde is further oxidized to this compound by the enzyme aldehyde dehydrogenase (ALDH). rupahealth.comresearchgate.net This conversion process is a major source of this compound in the body following alcohol consumption. nih.gov

Recent research highlights that this compound, or its conjugate base acetate, can directly influence cardiovascular function. nih.govrupahealth.com Studies suggest that acetate generated from ethanol metabolism can induce oxidative stress and alter the function of pre-sympathetic neurons. nih.govresearchgate.net This can lead to an increase in sympathetic nervous system outflow, which in turn can cause alterations in arterial blood pressure. nih.govresearchgate.net

Oxidative Stress and Sympathetic Outflownih.gov

This compound, particularly when derived from ethanol metabolism, plays a significant role in modulating oxidative stress and sympathetic nervous system outflow. researchgate.netmdpi.com Research indicates that the administration of this compound or its conjugate base, acetate, can generate oxidative stress, alter the function of pre-sympathetic neurons, and consequently influence cardiovascular function. researchgate.netresearchgate.netbiorxiv.org This section explores the intricate relationship between this compound, oxidative stress, and the sympathetic nervous system, supported by detailed research findings.

The metabolism of ethanol to this compound is a process that inherently generates reactive oxygen species (ROS), contributing to systemic oxidative stress. researchgate.net This oxidative stress is not only a byproduct but also a potential trigger for a cascade of physiological responses. Studies have shown that the auto-oxidation of acetaldehyde, an intermediate in ethanol metabolism, can form perthis compound, which then decomposes to this compound and generates hydrogen peroxide, a known ROS. researchgate.netmdpi.com This production of ROS can lead to cellular and tissue damage. researchgate.net

In vivo and in vitro studies have demonstrated that acetate can directly influence the sympathetic nervous system. researchgate.netmdpi.comresearchgate.netbiorxiv.org Microinjection of acetate into specific brain regions known to regulate autonomic function, such as the central nucleus of the amygdala (CeA), results in an increase in sympathetic nerve activity (SNA) and a subsequent rise in arterial blood pressure. mtu.eduresearchgate.net This sympathoexcitatory response is believed to be a key factor in the cardiovascular changes observed after alcohol consumption. researchgate.netmtu.edu

The mechanisms underlying acetate-induced sympathoexcitation are complex and involve various signaling pathways. One proposed mechanism involves the activation of N-methyl-D-aspartate receptors (NMDAR) in pre-sympathetic neurons. mtu.eduresearchgate.net The activation of these receptors by acetate can lead to increased neuronal excitability and, consequently, an elevation in sympathetic outflow. mtu.edurupahealth.com Furthermore, acetate has been shown to influence the production of nitric oxide (NO), a potent vasodilator, which can have opposing effects on blood pressure regulation. researchgate.netresearchgate.net While acetate can stimulate NO production in the peripheral vasculature, leading to vasodilation, its central effects on sympathetic outflow can counteract this, resulting in a net increase in blood pressure. researchgate.netphysiology.org

Research has also highlighted the differential effects of acetate on various autonomic regions of the brain. For instance, microinjection of acetate into the paraventricular nucleus (PVN) of the hypothalamus also elicits a sympathoexcitatory response, but the temporal dynamics of this response may differ from that observed in the CeA. mdpi.comresearchgate.net These findings suggest that acetate's influence on sympathetic outflow is region-specific within the central nervous system.

The connection between acetate, oxidative stress, and sympathetic outflow has significant implications for understanding the pathophysiology of conditions like alcohol-induced hypertension. The chronic generation of oxidative stress from ethanol metabolism can lead to long-term alterations in cardiovascular function. researchgate.net

Interactive Data Table: Effects of Acetate Microinjection on Sympathetic Nerve Activity and Blood Pressure

The following table summarizes representative findings from studies investigating the direct effects of acetate on the sympathetic nervous system.

Brain Region of MicroinjectionObserved Effect on Sympathetic Nerve Activity (SNA)Observed Effect on Mean Arterial Pressure (MAP)Proposed ajorediating Pathway(s)
Central Nucleus of Amygdala (CeA)IncreasedIncreasedNMDAR Activation
Paraventricular Nucleus (PVN)IncreasedIncreasedNitric Oxide Modulation

Advanced Analytical Techniques for Acetic Acid Research

Chromatographic Methods

Chromatography encompasses a suite of powerful separation techniques that are central to the analysis of acetic acid. These methods partition the analyte between a stationary phase and a mobile phase, allowing for its separation from other components in a mixture.

Gas chromatography (GC) is a well-established technique for the specific determination of volatile compounds like this compound. tandfonline.com It is particularly effective for analyzing residual solvents in pharmaceuticals and volatile fatty acids in environmental and biological samples. nih.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. A flame ionization detector (FID) is commonly used for quantification.

The analysis of highly polar organic acids like this compound by GC can present challenges such as "ghosting" (the appearance of a peak in a blank run) and "tailing" of peaks, which arise from adsorption phenomena within the system. tandfonline.com Methodological adjustments, such as using specific column packing materials like porous polymers and internal standardization with a structurally similar compound like propionic acid, are employed to mitigate these issues and ensure quantitative accuracy. tandfonline.com Headspace GC (HS-GC) is a variation that involves analyzing the vapor phase in equilibrium with the sample, which is particularly useful for determining volatile analytes in solid or liquid matrices. Quantum chemistry calculations have been used to study the retention time variations of this compound, noting that its interaction with solvents like dimethyl sulfoxide (B87167) (DMSO) can alter its retention behavior on polar capillary columns. researchgate.net

Table 1: Example of GC Conditions for this compound Analysis

ParameterConditionSource
Technique Headspace Gas Chromatography (HS-GC)
Column DB-620 (80m x 0.22mm, 1.8µm)
Carrier Gas Nitrogen
Flow Rate 4.0 mL/min
Detector Flame Ionization Detector (FID)
Application Residual solvent in Valacyclovir

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for this compound analysis, offering several different separation modes tailored to the analyte's properties and the sample matrix. researchgate.net Because organic acids are highly polar, HPLC is often a preferred method. shimadzu.com

Ion exclusion chromatography is a specialized HPLC mode highly effective for separating weak acids, such as this compound, from strong acid anions and other sample components. shimadzu.comshimadzu.com The separation mechanism relies on the principle of Donnan exclusion. shimadzu.com The stationary phase consists of a sulfonated resin with fixed negative charges (anion exchange groups). shimadzu.com When an acidic mobile phase is used, strong acids are fully ionized and are repelled by the stationary phase, causing them to elute quickly in the void volume. shimadzu.comshimadzu.com In contrast, weak acids like this compound exist in a largely non-ionized state and can penetrate the pores of the stationary phase resin, leading to their retention and separation. shimadzu.comshimadzu.com

This technique is valuable for analyzing organic acid counterions in pharmaceutical products and for determining volatile fatty acids in complex matrices like wastewater, where it can effectively separate them from interfering inorganic anions. shimadzu.comthermofisher.com Detection can be accomplished using a UV-VIS detector or a conductivity detector. shimadzu.comedpsciences.org

Table 2: Example of Ion Exclusion Chromatography Conditions for this compound Analysis

ParameterConditionSource
Column IonPac ICE-AS6 (250x9 mm) diduco.com
Mobile Phase 0.7 mM Hexafluorobutyric acid (HFBA) in water diduco.com
Flow Rate 1.0 mL/min diduco.com
Detector Suppressed Conductivity diduco.com
Application Separation of a 12-component organic acid mixture diduco.com

Reversed-phase HPLC (RP-HPLC) is one of the most common chromatographic methods used for this compound analysis. researchgate.net This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970), and a more polar mobile phase. google.com To achieve retention of a polar compound like this compound, the mobile phase pH is adjusted to be at least 1.5-2 units below its pKa (~4.76). chromatographyonline.com This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing it to be retained by the nonpolar stationary phase. chromatographyonline.com

The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or phosphoric acid, and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netjchr.org Detection is commonly performed using a UV detector at a low wavelength, such as 205 nm or 210 nm, where the carboxyl group exhibits absorbance. researchgate.net RP-HPLC methods have been developed and validated for quantifying this compound in various samples, including pharmaceutical formulations and biological matrices. jchr.org

Table 3: Example of RP-HPLC Conditions for this compound Analysis

ParameterConditionSource
Column Kromasil-C18 (250 x 4.6mm, 5µm) jchr.org
Mobile Phase Orthophosphoric acid buffer and Acetonitrile jchr.org
Flow Rate 1.0 mL/min jchr.org
Detector UV at 210 nm jchr.org
Application Monitoring this compound in Lacosamide drug jchr.org

Ion exchange chromatography separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. bme.hu For the analysis of this compound, which exists as the acetate (B1210297) anion in neutral or basic conditions, an anion exchange column is used. morana-rtd.com Analytes are separated based on their affinity for the ion exchange resin. toray-research.co.jp

This method is particularly useful for the simultaneous determination of multiple organic acids in samples such as vinegar. magtech.com.cn A rapid and sensitive ion chromatographic method was developed to quantify acetate with a detection limit as low as 0.24 ng. morana-rtd.com Detection is often achieved with a conductivity detector. To improve sensitivity, a suppressor is frequently used post-column to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. shimadzu.commorana-rtd.com

Table 4: Example of Ion Exchange Chromatography Conditions for this compound Analysis

ParameterConditionSource
Column IonPac® AS11-HC (4 x 250 mm) anion exchange morana-rtd.com
Mobile Phase 4 mM Sodium Hydroxide (NaOH) morana-rtd.com
Flow Rate 1.5 mL/min morana-rtd.com
Detector Suppressed Conductivity morana-rtd.com
Application Air quality monitoring for this compound vapors morana-rtd.com

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Reversed-Phase Chromatography with UV Detection

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are essential tools that probe the interaction of molecules with electromagnetic radiation, providing rich information about molecular structure, functional groups, and concentration. itwreagents.comscribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a premier technique for structural elucidation. enfist.si It provides detailed information about the chemical environment of atoms within a molecule, their connectivity, and their spatial proximity. enfist.si This allows for unambiguous confirmation of the this compound structure.

Infrared (IR) and Raman spectroscopy are used to identify functional groups by measuring molecular vibrations. researchgate.net These methods can confirm the presence of the characteristic carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid functional group in this compound. acs.org Advanced techniques like Vibrational Circular Dichroism (VCD) can even be used to study chirality transfer in systems involving this compound. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy, which helps in confirming its molecular formula. scribd.com When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for both identifying and quantifying this compound in complex mixtures. d-nb.info

Finally, Ultraviolet-Visible (UV-Vis) spectroscopy, while providing limited structural information for a simple molecule like this compound, is widely used for quantification, especially as a detector in HPLC systems. itwreagents.com The absorbance of UV light is directly proportional to the concentration of the analyte, forming the basis for many quantitative assays. researchgate.net

Table 5: Application of Spectroscopic Techniques in this compound Research

TechniqueApplicationInformation ProvidedSource
NMR Structural Elucidation, QuantificationAtomic connectivity, chemical environment enfist.si
IR / Raman Structural AnalysisFunctional group identification, hydrogen bonding researchgate.netacs.org
Mass Spectrometry Molecular Formula DeterminationMolecular weight, fragmentation patterns scribd.comacs.org
UV-Vis QuantificationConcentration based on light absorbance itwreagents.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of reactions involving this compound. By monitoring the changes in the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can track the formation of products and intermediates over time.

In mechanistic studies, such as esterification reactions, NMR provides real-time data on the consumption of this compound and the appearance of the corresponding ester and water. spectroscopyonline.com Deuterated this compound (CD₃COOD) is often used in NMR studies as a solvent or a reagent to trace reaction pathways and investigate kinetic isotope effects. chemdor.com The distinct signals of the methyl and carboxyl protons in this compound shift as the reaction progresses, allowing for the calculation of reaction rates and the determination of reaction order. mdpi.comresearchgate.net For example, in the gas phase, ¹H NMR has been used to study the dimerization of this compound, revealing interactions with surfaces like glass. mdpi.com Variable-pressure and temperature NMR studies provide further insights into the dynamics of solvent exchange and hydrogen bonding in this compound solutions. acs.orgrsc.org

Key NMR applications in this compound research:

Reaction Kinetics: Monitoring the concentration changes of reactants and products.

Intermediate Identification: Detecting transient species that provide clues to the reaction pathway.

Structural Elucidation: Confirming the structure of products formed from this compound reactions.

Isotope Labeling Studies: Using deuterated this compound to trace the fate of specific atoms throughout a reaction. chemdor.com

Fourier-Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for studying the mechanistic details of reactions involving this compound by monitoring changes in vibrational frequencies of functional groups. scispace.com In-situ FT-IR allows for real-time analysis of the reaction mixture without the need for sampling, providing a dynamic picture of the chemical transformations. spectroscopyonline.comscispace.com

A prominent application of FT-IR in this context is the study of this compound synthesis or consumption. For instance, in the hydrolysis of acetic anhydride (B1165640), FT-IR can track the disappearance of the anhydride peak and the simultaneous appearance of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching bands of this compound. scispace.com Similarly, in the conversion of methane (B114726) and carbon dioxide to this compound, in-situ FT-IR helps to identify surface-adsorbed intermediates, shedding light on the reaction mechanism on catalyst surfaces. mdpi.comacs.org The technique is also employed in electrochemistry to study the electrooxidation of this compound, identifying intermediate species and products like acetate, acetyl, and carbon dioxide on catalyst surfaces. researchgate.net

Characteristic FT-IR Peaks for Monitoring this compound Reactions:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Mechanistic Studies
O-HStretching (in dimer)~2500-3300 (broad)Indicates the presence of the carboxylic acid group and its hydrogen bonding state.
C=OStretching~1700-1725A strong band that is sensitive to the chemical environment; its shift or change in intensity is used to monitor the consumption or formation of this compound. spectroscopyonline.com
C-OStretching~1210-1320Tracks changes in the carboxylic acid moiety.
O-HBending~1375-1440Provides complementary information to the O-H stretching band.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying and quantifying this compound and its reaction products. In mechanistic studies, MS can identify intermediates and final products, even at very low concentrations.

When this compound is analyzed by MS, it can be ionized to produce a molecular ion. The fragmentation pattern of this ion provides structural information. For instance, the protonated this compound dimer can fragment into various smaller ions, and studying these pathways provides insight into the stability and structure of the dimer. aip.orgnih.govresearchgate.net MS is often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex mixtures containing this compound. In studies of reaction mechanisms, such as the acid-mediated fragmentation of metal clusters, electrospray ionization mass spectrometry (ESI-MS) can identify reaction intermediates. rsc.org Time-of-flight (TOF) mass spectrometry has been used to study the photofragmentation of this compound clusters. researchgate.net

Common this compound-Related Ions in Mass Spectrometry:

Ionm/z (mass-to-charge ratio)Formation Context
[CH₃COOH]⁺60Molecular ion of this compound. researchgate.net
[CH₃COOH + H]⁺61Protonated this compound, often observed in ESI-MS. researchgate.net
[ (CH₃COOH)₂ + H]⁺121Protonated this compound dimer. researchgate.net
[CH₃CO]⁺43Acetyl cation, a common fragment.
[COOH]⁺45Carboxyl cation fragment.

Electrochemical and Biosensor-Based Detection

Electrochemical methods and biosensors offer rapid, sensitive, and often portable solutions for the detection and quantification of this compound. These techniques are particularly useful for real-time monitoring in various applications, from industrial fermentation to environmental analysis. researchgate.netdraeger.com

Electrochemical sensors for this compound often work by measuring the current generated from its oxidation or through a change in potential at a modified electrode surface. mdpi.comresearchgate.net For example, screen-printed electrodes modified with materials like phthalocyanine (B1677752) derivatives have been developed for this purpose. mdpi.comresearchgate.net These sensors can exhibit a linear response to increasing this compound concentrations. mdpi.com

Biosensors for this compound typically employ a biological recognition element, such as an enzyme or a microorganism, coupled with a transducer. cecri.res.in Microbial biosensors may utilize microorganisms like Fusarium solani or other bacteria immobilized on an electrode. researchgate.netcecri.res.in The metabolic activity of the microbes in the presence of this compound leads to a measurable signal, such as a change in oxygen consumption. researchgate.netcecri.res.inresearchgate.net Other biosensors might use specific receptors, like the auxin-binding protein 1, incorporated into lipid films for the detection of related compounds. eurekaselect.com These biosensors can be highly selective and sensitive, with some capable of detecting this compound at parts-per-million (ppm) levels. cecri.res.in

Comparison of Detection Methods:

TechniquePrincipleTypical Detection RangeKey Advantages
Electrochemical Sensor Measures current or potential change from this compound oxidation at a modified electrode. mdpi.comresearchgate.net10 mM - 400 mM researchgate.netRapid response, potential for miniaturization.
Microbial Biosensor Measures change in microbial respiration (e.g., oxygen consumption) in the presence of this compound. researchgate.netcecri.res.inresearchgate.net2 - 70 ppm cecri.res.inHigh selectivity, can be cost-effective.
Enzyme-Based Biosensor Utilizes specific enzymes to react with this compound, producing a detectable signal.Varies with enzyme and transducer.High specificity.
Portable Biosensor System Integrated device, often using test strips, for on-site analysis. universalbiosensors.com0.1 - 1.5 g/L universalbiosensors.comuniversalbiosensors.comUser-friendly, rapid results. universalbiosensors.com

Enzymatic Quantification Methods

Enzymatic assays provide a highly specific and sensitive means of quantifying this compound, even in complex biological or food samples. nzytech.comoenolab.commdpi.com These methods rely on the catalytic activity of specific enzymes that react with acetate. The progress of the reaction is monitored, typically by spectrophotometry, to determine the initial concentration of this compound.

Two of the most common enzymatic methods for this compound determination are based on the enzymes acetyl-CoA synthetase (ACS) and acetate kinase (AK). rahrbsg.commegazyme.com

Acetyl-CoA Synthetase (ACS) Method: This is a widely used method where ACS catalyzes the conversion of acetate to acetyl-CoA in the presence of ATP and coenzyme A (CoA). rahrbsg.comvintessential.com.au The reaction is coupled to other enzymatic reactions that ultimately lead to the production of NADH, which can be measured by the increase in absorbance at 340 nm. vintessential.com.au This multi-step assay is available in commercial kits for the analysis of this compound in samples like wine and other foodstuffs. rahrbsg.comvintessential.com.au A variation of this method detects the pyrophosphate (PPi) produced in the initial reaction. nih.govnih.gov

Acetate Kinase (AK) Method: In this approach, acetate kinase phosphorylates acetate to form acetyl phosphate and ADP. megazyme.comsigmaaldrich.com The ADP produced is then used in a series of coupled reactions involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH to NAD+. megazyme.comnih.gov The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is proportional to the amount of acetate in the sample. megazyme.comsigmaaldrich.comnih.gov This method is also commercially available and is noted for its good linearity and stability. megazyme.com

Overview of Common Enzymatic Assays for this compound:

Enzyme SystemPrincipleDetection MethodKey Features
Acetyl-CoA Synthetase (ACS) Acetate is converted to acetyl-CoA, coupled to reactions producing NADH or pyrophosphate. rahrbsg.comvintessential.com.aunih.govSpectrophotometry (340 nm for NADH, or colorimetric for PPi). vintessential.com.aunih.govWidely used, available in kit format. rahrbsg.comvintessential.com.au Can be automated. mdpi.com
Acetate Kinase (AK) Acetate is phosphorylated to acetyl phosphate, coupled to reactions consuming NADH. megazyme.comsigmaaldrich.comoiv.intSpectrophotometry (decrease in absorbance at 340 nm). megazyme.comsigmaaldrich.comOffers good linearity and reagent stability. megazyme.com Can be used for manual or automated analysis. oiv.int
General Enzymatic Kits A coupled enzyme assay results in a colorimetric product proportional to the acetate present. sigmaaldrich.comColorimetric (e.g., 450 nm). sigmaaldrich.comSimple and direct procedure for various sample types. sigmaaldrich.com

Radiocarbon (¹⁴C) Content Analysis for Origin Determination

Radiocarbon (¹⁴C) analysis is a definitive method for determining the origin of this compound, specifically for distinguishing between bio-based (from renewable resources) and synthetic (from fossil fuels) sources. upmbiochemicals.com This technique is based on the measurement of the ¹⁴C isotope, which is present at a known, constant level in living organisms and the atmosphere but is absent in ancient fossil-derived materials. upmbiochemicals.com

The standard method for this analysis is ASTM D6866. betalabservices.com This method measures the ¹⁴C content of a sample and compares it to a modern reference standard to calculate the "bio-based carbon content." betalabservices.comtuvaustria.com this compound produced through fermentation of biomass (e.g., corn, sugar cane) will have a ¹⁴C activity of approximately 100%, reflecting its recent atmospheric carbon source. upmbiochemicals.com In contrast, this compound synthesized from petroleum or natural gas will have a ¹⁴C activity of 0% because the ¹⁴C has long since decayed. upmbiochemicals.com

This analysis is crucial for:

Product Authentication: Verifying claims that a product is "natural" or "bio-based."

Regulatory Compliance: Meeting requirements for bio-based product labeling and procurement programs. betalabservices.com

Sustainable Sourcing: Ensuring that raw materials are derived from renewable feedstocks.

The results are typically expressed as a percentage of bio-based carbon relative to the total organic carbon (TOC) or total carbon (TC) in the sample. tuvaustria.commeasurlabs.comnormecows.com

Table of Compound Names Mentioned

Compound Name
Acetaldehyde (B116499)
Acetate
This compound
Acetic anhydride
Acetone
Acetyl chloride
Acetyl-CoA
Acetylcholine
Adenosine 5'-diphosphate (ADP)
Adenosine 5'-triphosphate (ATP)
Carbon dioxide
Carbon monoxide
Coenzyme A (CoA)
D-lactic acid
Deuterated this compound
Ethanol (B145695)
Ethyl acetate
Ethylene (B1197577)
Formaldehyde
Formic acid
Fructose (B13574)
Glucose
L-lactic acid
L-malic acid
Methane
Methanol
Naphthalene this compound
Nicotinamide adenine (B156593) dinucleotide (NAD)
Nicotinamide adenine dinucleotide, reduced form (NADH)
Nitric oxide
Oxaloacetate
Phospho(enol)pyruvate (PEP)
Pyruvate
Salicylic acid
Sodium acetate
Tetra-tert-butyl phthalocyanine
Triethanolamine

Environmental Impact and Sustainability in Acetic Acid Production

Carbon Footprint and Greenhouse Gas Emissions from Traditional Production

Conventional acetic acid production, primarily through methanol (B129727) carbonylation, is associated with a considerable carbon footprint. coherentmarketinsights.comresourcewise.com This process is energy-intensive, requiring specific temperatures and pressures that lead to substantial energy consumption and, consequently, a large carbon footprint. slchemtech.com For every kilogram of this compound produced via methanol carbonylation, it is estimated that 1.6 kg of carbon dioxide (CO2) is emitted. resourcewise.com The production of this compound is estimated to contribute around 3.0 million metric tons of CO2-equivalent per year in the United States alone. nrel.gov

The primary source of greenhouse gas (GHG) emissions in traditional this compound production is the combustion of fossil fuels to meet the high energy demands of the process. csic.es Additionally, the use of carbon monoxide, a key precursor, also contributes to GHG emissions. slchemtech.com The synthesis of syngas, a mixture of carbon monoxide and hydrogen used in the process, is also a major contributor as it is typically derived from fossil fuels like natural gas. csic.es

The table below summarizes the supply chain energy and GHG emissions for the production of one kilogram of this compound.

Impact CategoryValue per kg of this compound
Supply Chain Energy37 MJ/kg
Supply Chain GHG Emissions1.2 kg CO2-e/kg

Data sourced from a 2021 study on the manufacturing energy and greenhouse gas emissions associated with United States consumption of organic petrochemicals. nrel.gov

Sustainable Production Innovations and Green Alternatives

In response to the environmental concerns associated with traditional methods, significant research and development efforts are focused on creating sustainable and green alternatives for this compound production. coherentmarketinsights.com These innovations aim to reduce the industry's reliance on fossil fuels, lower greenhouse gas emissions, and promote a circular economy. coherentmarketinsights.comnih.gov

A promising sustainable alternative is the production of bio-based this compound through the fermentation of renewable feedstocks. coherentmarketinsights.com This method utilizes biomass such as corn starch, sugar cane, and lignocellulose, which are converted into this compound by bacteria. coherentmarketinsights.com This approach not only reduces dependence on fossil fuels but also has the potential to lower greenhouse gas emissions. coherentmarketinsights.com

The utilization of biomass aligns with the principles of a circular economy, where waste materials are repurposed into valuable products. nih.gov For instance, bio-based this compound can be produced from byproducts of the wood-processing industry, with the wood sourced from sustainably managed forests. wacker.com Microwave-assisted pyrolysis of residual or waste biomass is another innovative technique being explored for producing bio-oil, from which this compound can be separated. researchgate.netunifi.it This "waste-to-value" approach supports resource efficiency and contributes to a more sustainable chemical industry. coherentmarketinsights.comresearchgate.net

Carbon Capture and Utilization (CCU) technologies are emerging as a critical strategy for mitigating the carbon footprint of this compound production. coherentmarketinsights.comcoherentmarketinsights.com This involves capturing CO2 emissions from industrial processes and converting them into valuable chemicals like this compound. coherentmarketinsights.com

Several companies are actively developing and implementing CCU technologies. For example, one partnership is focused on a new technology that transforms industrial emissions into this compound. coherentmarketinsights.com Another company has acquired a technology, Acetica℠, that provides a profitable pathway for CO2 utilization by back-integrating captured CO2 to produce high-value chemicals. kbr.comkbr.com A Danish startup, Again, is using natural, gas-eating bacteria to convert CO2 into chemicals, which they claim reduces CO2 emissions by 70%. climatepoint.com The Gas Technology Institute (GTI) has also developed a process that uses CO2 and natural gas to produce this compound, which offers a net reduction in CO2 emissions. eralberta.ca

A hybrid redox process (HRP) that converts captured CO2 and natural gas into separate streams of carbon monoxide and syngas for this compound production has been shown to potentially lower CO2 emissions by 74% compared to conventional methods. researchgate.net If integrated with a low-carbon energy source, this process could even achieve negative greenhouse gas emissions. researchgate.net

The development of more efficient catalysts is another key area of innovation for sustainable this compound production. csic.es The Cativa process, which uses an iridium-based catalyst, is considered more efficient and "greener" than the older Monsanto process that relies on a rhodium catalyst. bcrec.id The iridium catalyst is more stable and allows the process to operate with lower water concentrations, reducing the energy required for purification. bcrec.idresearchgate.net

Research is ongoing to develop even more advanced and energy-efficient catalysts. coherentmarketinsights.com For instance, a novel catalyst derived from zinc ash has been used in a photoreduction process with green light to convert carbonate compounds into this compound, demonstrating a potential eco-friendly production method that also recycles zinc waste. srmap.edu.in The development of catalysts that can directly convert methane (B114726) and CO2 into this compound is also a promising area of research. acs.org

Carbon Capture and Utilization (CCU) Technologies

Environmental Fate and Degradation of this compound

This compound is readily biodegradable in the environment. taylorfrancis.comfda.gov The primary environmental fate process for this compound in soil and water is biodegradation. taylorfrancis.comnih.gov In soil, it has a short half-life, with reported degradation times ranging from 24 minutes to 1.23 days. herts.ac.uk

In water, this compound dissociates into the acetate (B1210297) anion, which is readily biodegradable. fda.gov Studies have shown that 99% of this compound degrades in 7 days under anaerobic conditions in the presence of activated sludge. fda.gov It is not expected to adsorb to suspended solids and sediment in water. nih.gov

In the atmosphere, this compound is expected to exist primarily in the vapor phase and is broken down by sunlight. nih.govwww.gov.uk While it can be released into the environment through industrial emissions and vehicle exhaust, its levels are generally expected to be low due to its rapid degradation. www.gov.uk Bacteria present in clouds can also contribute to the biodegradation of atmospheric this compound. copernicus.org

The degradation of this compound in the environment can follow several pathways. In anaerobic conditions, microorganisms can convert it into simpler compounds. frontiersin.org Under certain conditions, complete oxidation of this compound to CO2 can occur, which prevents its accumulation. frontiersin.org The degradation of more complex organic compounds can also produce this compound as an intermediate, which is then further broken down. tandfonline.com

This compound as a Volatile Organic Compound (VOC)

This compound (CH₃COOH) is recognized as a significant and ubiquitous volatile organic compound (VOC) in the Earth's troposphere. wikipedia.orglenasalina.com VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate from the liquid or solid form and enter the surrounding air. dntb.gov.uacopernicus.org this compound is present in various environments, including remote, rural, polar, marine, and urban settings. lenasalina.com Its presence in the atmosphere is a result of both direct emissions (primary sources) and formation through atmospheric chemical reactions (secondary sources). lenasalina.comcsic.es

Primary sources of atmospheric this compound are diverse and include both natural (biogenic) and human-related (anthropogenic) activities. Biogenic sources are substantial and include direct emissions from vegetation, such as trees, and soils. csic.esarchivists.orgd-nb.info The rate of these emissions can be influenced by environmental factors like temperature and humidity. d-nb.infomdpi.com Anthropogenic sources are also significant contributors. Biomass burning, including wildfires and the use of biofuels, releases large quantities of this compound into the atmosphere. archivists.orgopenrepository.com Additionally, emissions from motor vehicle exhaust and industrial processes contribute to the atmospheric load of this compound. lenasalina.comarchivists.org Agricultural activities, particularly from animal farming, have also been identified as a source. lenasalina.com

Secondary production of this compound occurs through the photochemical oxidation of other VOCs present in the atmosphere. lenasalina.comnih.gov A principal pathway for its formation is the reaction of the peroxyacetyl radical (CH₃CO₃) with the hydroperoxyl radical (HO₂) and other organic peroxy radicals (RO₂). mdpi.comresearchgate.net The oxidation of isoprene, a common biogenic VOC, is also a key precursor to the formation of atmospheric this compound. lenasalina.comheritageresearch-hub.eu These photochemical processes mean that this compound can be formed far from its original emission sources, contributing to issues like photochemical smog. uni-lj.simorana-rtd.com

The primary removal pathways, or sinks, for atmospheric this compound are wet and dry deposition. lenasalina.comresearchgate.net This means it can be removed from the atmosphere through rain and snow (wet deposition) or by direct uptake onto surfaces (dry deposition). lenasalina.com The atmospheric lifetime of this compound is relatively short, estimated to be around 1.6 to 1.8 days. researchgate.net Despite this, its continuous and varied sources ensure its persistent presence in the atmosphere.

This compound Emissions and Material Degradation in Heritage Collections

Within the controlled environments of museums, archives, and galleries, this compound is a prominent indoor air pollutant. csic.esmdpi.com It is emitted from a variety of materials commonly found in these collections, including wood, paper, and certain plastics. mdpi.comeuropa.eu The accumulation of this compound vapors in enclosed spaces like display cases or storage boxes can accelerate the degradation of a wide range of heritage objects. europa.eu This acidic VOC can cause the corrosion of metals, the fading of pigments, and the chemical breakdown of organic materials. conservation-wiki.com

Cellulose (B213188) Acetate Degradation and "Vinegar Syndrome"

A well-documented and specific example of material degradation caused by this compound is "vinegar syndrome." wikipedia.orgarchivists.orgresearchgate.net This condition affects objects made of cellulose acetate, a type of plastic widely used for photographic films, motion picture films, and other artifacts since the early 20th century. wikipedia.orglenasalina.com

The degradation process, known as deacetylation, involves the breakdown of the cellulose acetate polymer. wikipedia.org Exposure to moisture, heat, or acids causes the acetyl groups (CH₃CO) to break away from the main cellulose chains. wikipedia.org These detached groups then react with moisture in the air to form this compound. conservation-wiki.com The initial sign of this degradation is the characteristic smell of vinegar, which is essentially a dilute solution of this compound. archivists.orgresearchgate.net

Vinegar syndrome is an autocatalytic process, meaning the this compound produced by the degradation acts as a catalyst, accelerating further breakdown of the cellulose acetate. conservation-wiki.comresearchgate.net As the polymer chains are shortened, the material becomes increasingly brittle and shrinks. wikipedia.org This shrinkage can be significant, causing the plastic base of a film to warp and separate from its gelatin emulsion layer, a phenomenon known as "channeling." wikipedia.orgarchivists.org In advanced stages, the film can become so fragile that it shatters with minimal handling. wikipedia.org The damage caused by vinegar syndrome is irreversible, and once it begins, it cannot be stopped, only slowed by storing the affected materials in cold and dry conditions. conservation-wiki.com

Quantitative Studies of this compound Emission Rates

Several studies have quantified the emission rates of this compound from materials typically found in heritage collections. This data is crucial for assessing the risk to collections and developing effective preservation strategies, such as appropriate ventilation or the use of sorbents.

Research has shown that the emission rates of this compound are highly dependent on the material type, its age, and the surrounding environmental conditions, particularly temperature and relative humidity (RH). For instance, hardwoods like oak tend to emit more this compound than softwoods due to a higher content of hemicellulose, which hydrolyzes to form this compound. mdpi.com

One study quantified the area-specific emission rates of formic and acetic acids from various heritage objects. dntb.gov.uanih.gov At standard indoor conditions (23 °C and 50% RH), the combined emission rates were found to be in the range of 10 to 300 µg m⁻² h⁻¹. dntb.gov.uanih.gov The same study noted that lowering the temperature from 23 °C to 10 °C decreased the emission rate by a factor of 2 to 4 for wood and paper. dntb.gov.uanih.gov Similarly, reducing the relative humidity from 50% to 20% lowered emissions by more than a factor of two. nih.gov

Cellulose acetate objects undergoing degradation are particularly strong emitters. A study focusing on historical cellulose acetate items found that some degrading objects emit this compound at very high rates, even under standard storage conditions of 20 °C and 30% RH. researchgate.netucl.ac.uk For example, the combined area-specific emission rate of formic and this compound from a cellulose acetate negative was measured at 3185 µg m⁻² h⁻¹ at 23 °C and 50% RH, a rate more than ten times higher than that from many other materials tested in the same study. d-nb.info

The following interactive table summarizes findings from a study on this compound emission rates from various paper and wood samples under controlled laboratory conditions.

Table 1: Area-Specific Emission Rates of Acetic and Formic Acid from Heritage Materials (Data sourced from Smedemark et al., 2020) nih.gov

Sample DescriptionTemperature (°C)Relative Humidity (%)This compound Emission Rate (µg m⁻² h⁻¹)Formic Acid Emission Rate (µg m⁻² h⁻¹)Total Emission Rate (µg m⁻² h⁻¹)
Birch Wood23505510
Oak Wood235020008002800
Softwood Packaging2350150150300
Softwood Packaging232010024124
Cotton Rag Paper2350201030
Ground-wood Pulp Paper235015050200
Cellulose Acetate Negative2350Not specifiedNot specified3185

Note: The emission rate for the cellulose acetate negative represents the combined total for formic and this compound. d-nb.info

Another study specifically quantified this compound emissions from historical cellulose acetate objects. The findings highlight the significant variability in emission rates among different objects.

Table 2: this compound Emission Rates from Historical Cellulose Acetate Objects (Data sourced from Novak et al., 2025) researchgate.netucl.ac.uk

Sample IDObject TypeTemperature (°C)Relative Humidity (%)Area-Specific Emission Rate (µg m⁻² h⁻¹)
P1Photographic Negative2030~150
P2Photographic Negative2030~400
P73D Object (Doll)2030~1200

These quantitative studies underscore the importance of material-specific and environment-dependent data in managing the risks posed by this compound in heritage collections. They provide the foundation for models that can predict pollutant concentrations in storage enclosures and inform decisions on climate control and the use of protective housing. researchgate.net

Research on Acetic Acid Derivatives and Applications

Synthesis and Characterization of Novel Acetic Acid Derivatives

The synthesis of new this compound derivatives is a dynamic area of chemical research, driven by the quest for compounds with enhanced or entirely new functionalities. ontosight.airesearchgate.net Researchers employ various synthetic strategies, such as reacting substituted phenyl this compound with aldehydes or using multi-component reactions, to create diverse molecular structures. researchgate.netacs.org For example, novel thiazole (B1198619) derivatives containing an this compound residue have been synthesized and characterized using techniques like 1H-NMR, 13C-NMR, and mass spectroscopy to elucidate their structures. cumhuriyet.edu.trcumhuriyet.edu.tr Similarly, complex derivatives featuring pyrazole, phenoxy, and hydrazide groups have been created for potential applications in medicine and agriculture. ontosight.ai The characterization of these new compounds is crucial to understanding their physical and chemical properties, which in turn helps predict their behavior and potential uses. ontosight.ai

Medicinal Chemistry and Pharmaceutical Applications

This compound derivatives are a cornerstone of medicinal chemistry, serving as crucial intermediates or active ingredients in drug development. coherentmarketinsights.comontosight.ai Their versatile structures allow for the synthesis of compounds that can interact with a wide range of biological targets, making them candidates for treating various diseases. ontosight.aiontosight.ai

Drug Synthesis and Active Pharmaceutical Ingredients (APIs)

Many active pharmaceutical ingredients (APIs) are synthesized using this compound derivatives as precursors. sinotec.aeontosight.ai These derivatives serve as key starting materials or intermediates in the production of innovative drug candidates. innopeptichem.com For instance, acetic anhydride (B1165640), a prominent derivative, is essential for producing aspirin (B1665792) (acetylsalicylic acid). sinotec.ae The synthesis of more complex APIs often involves multiple, carefully controlled steps, including esterification and the introduction of other functional moieties to the this compound backbone. ontosight.ai For example, the synthesis of 'this compound, 2,2-diphenyl-2-methoxy-, (1-methyl-3-pyrrolidinyl)methyl ester, hydrochloride' involves such multi-step processes to create a compound with potential pharmacological properties for investigation in areas like neurology or pain management. ontosight.ai The development of greener, more sustainable synthetic routes for APIs, such as biocatalytic oxidation processes, is an area of active research. mdpi.com

Potential Antimicrobial, Anti-inflammatory, and Anticancer Properties

Research has extensively explored the therapeutic potential of this compound derivatives, revealing significant biological activities. ontosight.ai

Antimicrobial Properties: Various derivatives have demonstrated potent antimicrobial effects. This compound itself has antiseptic qualities and can inhibit the growth of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. chemicals.co.ukresearchgate.net Synthesized derivatives, such as those based on rhodanine-3-acetic acid, have shown activity against a panel of bacteria and mycobacteria, including drug-resistant strains. nih.gov For example, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis. nih.gov Other studies on thiazolyl-acetic acid derivatives have identified compounds with broad-spectrum antibacterial and antifungal activities that are stronger than some commercial preservatives. nih.gov

Anti-inflammatory Properties: Many this compound derivatives are investigated for their anti-inflammatory effects. ontosight.ai Research into phenoxy this compound derivatives has led to the synthesis of new compounds that act as selective COX-2 inhibitors, a key target for treating inflammation. mdpi.comnih.gov For example, certain synthesized imidazolyl this compound derivatives exhibited significant anti-inflammatory activity in animal models, with some being more effective than reference standards. researchgate.net Similarly, derivatives of indan-5-acetic acid have also been prepared and evaluated for their anti-inflammatory properties. nih.gov

Anticancer Properties: The potential of this compound derivatives in cancer therapy is a significant area of research. ontosight.ai Some complex derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). ontosight.aiuran.ua For instance, dichlorothis compound and its derivatives have been shown to inhibit cancer cell growth, especially when combined with other therapies. uran.ua Other research focuses on designing derivatives that disrupt crucial cellular processes in cancer cells, such as microtubule dynamics. tandfonline.com Derivatives of xanthen-9-one-4-acetic acid (XAA), a compound known for its activity against slow-growing solid tumors, have been synthesized and tested for both direct cytotoxicity on human tumor cell lines and their ability to stimulate an immune response against tumors. acs.org

Research Findings on Therapeutic Properties of this compound Derivatives
Derivative ClassProperty InvestigatedKey Research FindingSource
Rhodanine-3-acetic acid derivativesAntimicrobialShowed activity against mycobacteria, including M. tuberculosis, and Gram-positive bacteria. nih.gov nih.gov
Phenoxy this compound derivativesAnti-inflammatoryActed as selective COX-2 inhibitors, a key target in inflammatory treatment. mdpi.com mdpi.com
Dichlorothis compound derivativesAnticancerCan induce apoptosis and inhibit cancer cell growth. uran.ua uran.ua
Thiazolyl-acetic acid derivativesAntimicrobialDemonstrated stronger and broader antibacterial/antifungal activities than some commercial preservatives. nih.gov nih.gov
Xanthen-9-one-4-acetic acid (XAA) derivativesAnticancerShowed direct cytotoxicity and indirect activity by stimulating macrophages to become tumoricidal. acs.org acs.org

Advanced Materials Science Applications

In materials science, this compound derivatives are indispensable for creating a wide range of polymers, coatings, textiles, and films that are integral to modern manufacturing and consumer goods. sinotec.aecoherentmarketinsights.com

Polymers and Coatings (e.g., Vinyl Acetate (B1210297) Monomer, Polyvinyl Acetate)

The primary industrial use of this compound is in the production of Vinyl Acetate Monomer (VAM). wikipedia.org VAM is a colorless liquid produced by reacting this compound with ethylene (B1197577) in the presence of a catalyst. evonik.com This monomer is a crucial chemical building block for a variety of polymers and resins. evonik.comcoherentmarketinsights.com

The most significant application of VAM is its polymerization to form polyvinyl acetate (PVAc). wikipedia.orgevonik.com PVAc is a widely used thermoplastic polymer, best known as the primary component of wood glue, school glue, and carpenter's glue. wikipedia.org As a dispersion in water, it is used extensively as an adhesive for porous materials like wood, paper, and cloth. wikipedia.orgalphachem.biz

Beyond adhesives, PVAc and its copolymers (like vinyl acetate-ethylene, VAE) are used in:

Paints and Coatings: They act as binders, enhancing durability, flexibility, and adhesion. wikipedia.orgcoherentmarketinsights.comalphachem.biz

Textile Finishing: Used to provide stiffness and a durable finish to fabrics. alphachem.bizcelanese.com

Paper Coatings: Improves the surface quality and printability of paper. wikipedia.orgcelanese.com

Construction Materials: VAM-based emulsions are used as binders and sealants. coherentmarketinsights.comcelanese.com

Applications of Vinyl Acetate Monomer (VAM) Derivatives
DerivativeKey Application AreaSpecific UseSource
Polyvinyl Acetate (PVAc)AdhesivesWood glue, paper glue, bookbinding, envelope adhesive. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
PVAc and Copolymers (e.g., VAE)Paints & CoatingsBinder in paints for improved durability and adhesion. coherentmarketinsights.comalphachem.biz coherentmarketinsights.comalphachem.biz
PVAcTextilesBinder for nonwoven fabrics and textile finishing. alphachem.bizcelanese.com alphachem.bizcelanese.com
VAM-based EmulsionsConstructionSealants and binders for building materials. coherentmarketinsights.comcelanese.com coherentmarketinsights.comcelanese.com
PVAcPackagingAdhesive for paper packaging, food packaging coatings. wikipedia.org wikipedia.org
Cellulose (B213188) Acetate for Textiles and Films

Cellulose acetate is a synthetic polymer derived from cellulose, a natural polymer found in wood pulp. britannica.comazom.com Its production involves the acetylation of cellulose using acetic anhydride, with this compound often used in the process as well. wikipedia.orgbritannica.comazom.com The resulting compound can be dissolved and spun into fibers or cast into films. britannica.com

There are different types of cellulose acetate, primarily distinguished by their degree of acetylation. Cellulose triacetate is the fully acetylated form, while secondary cellulose acetate is partially hydrolyzed and dissolves in more common solvents like acetone. britannica.comunina.it

Key applications of cellulose acetate include:

Textiles: Spun into fibers known as acetate or triacetate, it is valued for being comfortable, breathable, absorbent, and easily dyed. azom.com It is used by designers for clothing and can be blended with other fibers like silk, cotton, and wool. azom.com A significant portion of production goes toward cigarette filter tow. unina.it

Films: For many years, cellulose acetate was the standard material for photographic and motion picture film, valued for its transparency and toughness. britannica.comazom.com It was marketed as "safety film" due to its low flammability compared to earlier materials. azom.com

Plastics and Molded Products: Due to its mechanical strength and ease of moldability, cellulose acetate has been used for tool handles, protective goggles, and eyeglass frames. britannica.comtaylorandfrancis.com

Applications of Cellulose Acetate
Application AreaSpecific UseKey PropertiesSource
TextilesApparel, cigarette filter tow. azom.comunina.itComfortable, breathable, absorbent, dyeable. azom.com azom.comunina.it
FilmsPhotographic film, motion picture film, food wrapping. britannica.comHigh transparency, toughness, low flammability. britannica.comazom.com britannica.comazom.com
Molded PlasticsTool handles, eyeglass frames, protective goggles. britannica.comtaylorandfrancis.comMechanical strength, toughness, ease of moldability. britannica.com britannica.comtaylorandfrancis.com
CoatingsProtective coatings for paper and metal. taylorandfrancis.comCreates a glossy, protective layer. taylorandfrancis.com taylorandfrancis.com
Adhesives and Resins

This compound is a crucial precursor in the synthesis of various polymers used in adhesives and resins. Its derivatives are fundamental to producing materials with a wide range of properties, from household glues to industrial-grade resins.

Vinyl Acetate Monomer (VAM), a significant derivative of this compound, is a primary building block for polymers and copolymers with remarkable adhesive properties. alphachem.biz The polymerization of VAM leads to the formation of polyvinyl acetate (PVA), a key component in adhesives for applications in woodworking, paperboard, packaging, and construction. alphachem.bizatdmco.com PVA-based adhesives are known for their strong bonding capabilities, flexibility, and water resistance. atdmco.com VAM can also be copolymerized with other monomers, such as ethylene, to produce vinyl acetate-ethylene (VAE) copolymers. VAE offers enhanced flexibility, toughness, and moisture resistance compared to PVA homopolymers, broadening its use in nonwoven adhesives and construction materials. infinechem.com The global consumption of VAM exceeds four million metric tons annually, with polyvinyl acetate production accounting for more than half of this usage. gantrade.com Dry films of polyvinyl acetate adhesives have been observed to release volatile this compound, particularly in the initial months after application. researchgate.net

Another important this compound derivative in this sector is cellulose acetate. Produced through the acetylation of cellulose with acetic anhydride and this compound, cellulose acetate is a versatile thermoplastic resin. midcontinentplastics.commidcontinentplastics.com It is known for its excellent mechanical strength, dimensional stability, and high surface gloss. midcontinentplastics.commidcontinentplastics.com Plasticizers are often added to cellulose acetate resins to improve their flexibility and moisture resistance. midcontinentplastics.com Blends of cellulose acetate with other polymers, like epoxy resin, have been researched to create ultrafiltration membranes with improved chemical, mechanical, and thermal resistance. tandfonline.com Lignin-based epoxy resins (LER) have also been synthesized using eucalyptus this compound lignin, which, when blended with other epoxy resins, can produce adhesives with significant shear strength. researchgate.net

Table 1: Properties of this compound-Based Adhesive and Resin Polymers

Polymer/ResinKey this compound DerivativePrimary PropertiesCommon Applications
Polyvinyl Acetate (PVA)Vinyl Acetate Monomer (VAM)Good adhesion, flexibility, water resistance. alphachem.bizWood glues, paper adhesives, packaging adhesives. atdmco.com
Vinyl Acetate-Ethylene (VAE)Vinyl Acetate Monomer (VAM)Enhanced flexibility, toughness, moisture resistance. infinechem.comCoatings, textiles, nonwoven adhesives. infinechem.com
Cellulose Acetate (CA)Acetic Anhydride, this compoundExcellent mechanical strength, dimensional stability, surface gloss. midcontinentplastics.comFilms, fibers, plastic moldings. wikipedia.orgcoherentmarketinsights.com
Lignin-Based Epoxy Resin (LER)This compound LigninBio-based, good adhesive shear strength when blended. researchgate.netBio-based adhesives and blends. researchgate.net

Dyes and Pigments

This compound and its derivatives serve as essential reagents and solvents in the synthesis of a variety of dyes and pigments. sanhucolor.cn For instance, chlorothis compound, a halogenated derivative of this compound, is used in the manufacturing of indigo (B80030) dye. wikipedia.org The synthesis of intermediates for indigo dye, such as 2,4-dinitrophenoxythis compound, involves the reaction of chlorothis compound with other precursors. iosrjournals.org Research has also explored the nitration of indigo, which proceeds through an this compound adduct intermediate. researchgate.net In another application, a method for synthesizing thioindigo (B1682309) dyes uses this compound to react with thiosalicylic acid in a process that is simpler and lower in cost than traditional methods. google.com

This compound is also utilized in the creation of lake pigments, which are dyes precipitated onto an inert binder. Organic lake pigments derived from acetylacetylarylamines and pyrazolones, which are related to this compound, produce a yellow color spectrum. sanhucolor.cn In the synthesis of cobalt yellow pigment, glacial this compound is added to a cobalt chloride solution before reaction with potassium nitrite. acs.org

In the field of high-performance pigments, perylene (B46583) bisimide (PBI) dyes are synthesized using this compound as a catalyst or solvent. nih.gov For example, the synthesis of certain PBI precursors involves the reaction of amines with perylene anhydrides in a mixture of N-methyl-2-pyrrolidinone and this compound. rsc.org this compound is also used to adjust pH during the synthesis of Pigment Red 149, a type of perylene pigment. chemicalbook.com Furthermore, it can act as a catalyst in the reaction between perylene anhydride and primary amines to form other perylene pigments, such as Pigment Red 179. google.com

Mechanistic Studies of Reactions Involving this compound and its Derivatives

Esterification Reactions

The esterification of this compound is a widely studied reversible reaction, crucial for producing esters like ethyl acetate and methyl acetate, which are valuable industrial solvents. tandfonline.comeverant.org Mechanistic studies aim to understand the reaction kinetics, catalyst behavior, and optimal conditions for maximizing ester yield.

The reaction is typically acid-catalyzed. Homogeneous catalysts like sulfuric acid are effective, and studies have shown that the reaction follows a second-order kinetic model. tandfonline.comeverant.org The general rate equation is expressed as (-rA) = k1CACB – k2CCCD, where k1 and k2 are the rate constants for the forward and reverse reactions, respectively. everant.org Research has quantified these constants under various conditions. For the esterification of this compound with ethanol (B145695) using a sulfuric acid catalyst at 34°C, the forward rate constant (k1) was found to be 0.014 L/(gmol·min) with an equilibrium constant (K) of 5.51. everant.org

Heterogeneous catalysts, such as tungstated zirconia (WZ) and various zeolites, are also heavily researched due to easier separation from the reaction products. acs.orgresearchgate.net Kinetic investigations have proposed different mechanisms depending on the catalyst and conditions. For the esterification of this compound with methanol (B129727) over tungstated zirconia, a single-site Eley-Rideal (ER) mechanism, where adsorbed carboxylic acid reacts with alcohol from the bulk phase, was found to successfully describe the reaction in both liquid and gas phases. acs.org The rate-determining step appears to shift from the nucleophilic attack of the alcohol at lower temperatures to the adsorption of the carboxylic acid at higher temperatures. acs.org In contrast, for the gas-phase esterification of this compound with ethanol over MCM-41 zeolite, a Langmuir-Hinshelwood (LH) type mechanism, involving a protonated this compound intermediate, was proposed. researchgate.net

Table 2: Kinetic Parameters for this compound Esterification

ReactantsCatalystTemperature (°C)Proposed MechanismKey Findings (Rate Constants, Activation Energy)Reference
This compound + EthanolSulfuric Acid (Homogeneous)20 - 60Second-Order ReversibleForward Activation Energy (E1) = 65.6 kJ/mol; Backward (E2) = 59.3 kJ/mol. tandfonline.com tandfonline.com
This compound + EthanolSulfuric Acid (Homogeneous)34Second-Order Reversiblek1 = 0.014 L/(gmol·min); Equilibrium Constant (K) = 5.51. everant.org everant.org
This compound + MethanolTungstated Zirconia (WZ) (Heterogeneous)21 - 140Eley-Rideal (ER)Rate-determining step changes with temperature. acs.org acs.org
This compound + EthanolMCM-41 Zeolite (Heterogeneous)Gas PhaseLangmuir-Hinshelwood (LH)Reaction proceeds via a protonated this compound intermediate. researchgate.net researchgate.net

Catalytic Oxidation Studies

The catalytic oxidation of this compound and compounds that produce it, such as ethanol and acetaldehyde (B116499), is a field of intensive research, driven by applications in chemical synthesis and wastewater treatment. This compound is used as a solvent in the commercial production of aromatic acids via aerobic oxidation, where mixtures of cobalt(II) and manganese(II) acetates are the most important catalysts. researchgate.net The initiation of this compound oxidation in these systems is suggested to occur primarily through the thermal decomposition of cobalt(III) acetate. researchgate.net

The oxidation of ethanol to this compound is a key "green" chemical process. Studies using gold (Au) catalysts supported on various metal oxides (e.g., TiO₂, ZnO, Al₂O₃) have shown high selectivity. d-nb.info For the liquid-phase oxidation of ethanol at 150°C, Au/ZnO and Au/TiO₂ catalysts achieved over 90% ethanol conversion with over 95% selectivity to this compound. d-nb.info Mechanistic studies of this reaction on Au/TiO₂ suggest a two-step process on the catalyst surface: the oxidative dehydrogenation of ethanol to acetaldehyde, followed by its oxidation to this compound. ethz.chrsc.org However, further research indicates that the second step, the conversion of acetaldehyde to this compound, may be a non-catalytic autoxidation that is likely driven by radicals and requires the presence of oxygen and water in the liquid phase. ethz.chrsc.org

For wastewater treatment, catalytic wet air oxidation (CWAO) is employed to mineralize this compound into carbon dioxide and water. Ruthenium (Ru) catalysts on various supports have been investigated, with the activity order found to be RuO₂/ZrO₂–CeO₂ > RuO₂/CeO₂ > RuO₂/TiO₂–CeO₂ > RuO₂/ZrO₂ > RuO₂/TiO₂. researchgate.net This activity correlates with the surface concentration of non-lattice oxygen on the catalysts. researchgate.net Catalytic ozonation using metal oxides on γ-Al₂O₃ has also been explored, with MnO₂/γ-Al₂O₃ showing the best mineralization performance. The mechanism is believed to involve •OH radicals and reactive oxygen species on the catalyst surface. researchgate.net

Table 3: Catalysts and Findings in Oxidation Studies Involving this compound

ReactionCatalyst SystemKey Mechanistic Finding/ResultReference
Ethanol Oxidation to this compoundAu/TiO₂, Au/ZnO>95% selectivity to this compound. Mechanism involves catalytic conversion to acetaldehyde followed by non-catalytic autoxidation. d-nb.infoethz.ch d-nb.infoethz.ch
This compound Oxidation (in Alkylaromatic Oxidation)Cobalt(II) and Manganese(II) acetatesInitiation occurs via thermal decomposition of cobalt(III) acetate. researchgate.net researchgate.net
This compound Wet Air OxidationRuO₂ on various supports (ZrO₂, CeO₂, TiO₂)Catalyst activity correlates with surface concentration of non-lattice oxygen. researchgate.net researchgate.net
This compound Catalytic OzonationMnO₂/γ-Al₂O₃Mechanism involves •OH radicals and reactive surface oxygen species. researchgate.net researchgate.net
Methane (B114726) Oxidation to this compoundAu-Fe/ZSM-5Au nanoparticles form hydroxyl species; Fe species mediate coupling of CH₄ and CO. Achieved 92% selectivity at 120°C. nih.gov nih.gov

Q & A

Q. How can titration methods be optimized to determine acetic acid concentration in biological or environmental samples?

Titration with sodium hydroxide (NaOH) remains a foundational method, but accuracy depends on minimizing procedural errors. Use phenolphthalein as an indicator (colorless in acidic, pink in basic conditions) and perform triplicate trials to reduce variability. Ensure precise calibration of burettes and volumetric flasks. For vinegar analysis, average molarity calculations should account for dilution factors and stoichiometry (1:1 ratio of NaOH:CH₃COOH) .

Q. What experimental designs are effective for studying the common ion effect on this compound ionization?

Introduce sodium acetate (a conjugate base) into this compound solutions and measure pH shifts. Use a pH meter to quantify reduced ionization due to Le Chatelier’s principle. Control variables include temperature and ionic strength. Compare dissociation constants (KaK_a) calculated via the Henderson-Hasselbalch equation with and without added acetate ions .

Q. How can glacial this compound be purified from commercial or lab-synthesized sources for high-purity applications?

Distillation with an entrainer (e.g., toluene) removes water via azeotropic distillation. Fractional crystallization at low temperatures (below 16.6°C) separates glacial this compound from impurities. Validate purity via freezing point tests or gas chromatography .

Q. What methodologies are recommended for isolating this compound bacteria (e.g., Acetobacter) in fermentation studies?

Use selective media (e.g., glucose-yeast extract-calcium carbonate agar) to promote acid-tolerant bacterial growth. Incubate at 30°C under aerobic conditions. Confirm this compound production via HPLC or titration. For thermotolerant strains, apply heat shock (e.g., 45°C for 15 minutes) during isolation .

Q. How does this compound concentration influence collagen extraction efficiency from biological tissues?

Use a randomized experimental design with varying this compound concentrations (e.g., 0.1–0.5 M). Measure collagen yield via hydroxyproline assays or SDS-PAGE. Optimal extraction occurs at 0.5 M, but higher concentrations may denature proteins. Include controls with neutral pH buffers to assess acid-specific effects .

Advanced Research Questions

Q. How can vapor-liquid equilibrium (VLE) data for this compound systems improve reactive distillation modeling?

For quaternary systems (e.g., this compound-isopropanol-water-isopropyl acetate), correlate experimental VLE data using activity coefficient models (e.g., NRTL or UNIQUAC). Validate models with tie-line data and separation factors. Applications include optimizing esterification processes to minimize energy use and byproduct formation .

Q. What factorial designs are suitable for analyzing this compound’s inhibitory effects on yeast fermentation under varying pH?

A 323^2 factorial design (e.g., this compound: 0–15 g/L; pH: 3.5–5.5) quantifies interactions between acid concentration and pH. Monitor biomass growth, substrate consumption (glucose/xylose), and ethanol yield. Nonlinear regression models can predict inhibition thresholds, such as >10 g/L this compound at pH <4.5 reducing ethanol productivity by 30% .

Q. How do phase equilibrium properties impact this compound separation via liquid-liquid extraction?

Test solvents like ethyl heptanoate for partitioning this compound from aqueous solutions. Measure distribution coefficients (DD) and separation factors (SS) at 288–308 K. Use Othmer-Tobias and Hand correlations to validate tie-line data. Optimal extraction occurs at 298 K with D>1.5D > 1.5 and S>10S > 10 .

Q. What protocols minimize experimental bias when assessing this compound’s impact on enzymatic activity?

Design a blinded study with standardized enzyme sources (e.g., catalase from liver). Use buffered this compound solutions to isolate pH effects. Measure reaction rates (e.g., O2O_2 production via gasometry) and apply ANOVA to distinguish acid-specific inhibition from pH effects. Include positive (HCl) and negative (buffer-only) controls .

Q. How can response surface methodology (RSM) optimize this compound pretreatment for biomass saccharification?

Apply Box-Behnken or central composite designs to variables: acid concentration (0.1–0.5 M), time (15–60 min), and temperature (80–120°C). Model total sugar (TS) yield using quadratic regression. For sugar beet pulp, maximum TS (17.7 g/L) is achieved at 0.25 M this compound, 30 min, and 10% solid loading under pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.